Cinnamyl valerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylprop-2-enyl pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSKWIBFXUNBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864281 | |
| Record name | 3-Phenylprop-2-en-1-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10482-65-2 | |
| Record name | Cinnamyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Cinnamyl Valerate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl valerate (B167501), a cinnamate (B1238496) ester, is a compound of interest in the flavor and fragrance industries with potential applications in other chemical and pharmaceutical sectors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and potential biological relevance. All quantitative data are summarized in structured tables, and detailed experimental protocols for its synthesis are provided. This document also includes visualizations of a representative synthesis workflow and a hypothetical biological signaling pathway, generated using the DOT language, to facilitate a deeper understanding of its chemical and potential pharmacological characteristics.
Chemical Structure and Identification
Cinnamyl valerate, systematically named [(E)-3-phenylprop-2-enyl] pentanoate, is the ester formed from cinnamyl alcohol and valeric acid.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | [(E)-3-phenylprop-2-enyl] pentanoate | |
| Synonyms | Cinnamyl pentanoate, 3-Phenyl-2-propenyl pentanoate | [1] |
| CAS Number | 10482-65-2 | [2] |
| Molecular Formula | C₁₄H₁₈O₂ | [2] |
| Molecular Weight | 218.29 g/mol | [3] |
| Canonical SMILES | CCCCC(=O)OCC=CC1=CC=CC=C1 | [2] |
| InChI | InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3/b10-7+ | [1] |
| InChIKey | FLSKWIBFXUNBAW-JXMROGBWSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. While experimental data for some properties are limited, a combination of experimental and predicted values is presented below. For context, experimental data for the closely related isomer, cinnamyl isovalerate, is also provided where available.
Table 2: Physicochemical Properties of this compound
| Property | Value | Data Type | Reference |
| Physical State | Colorless liquid | Experimental | |
| Odor | Sweet, balsamic, fruity | Experimental | |
| Boiling Point | 328.8 °C (at 760 mmHg) | Experimental | [3] |
| Melting Point | 51.15 °C | Predicted | [4] |
| Density | 1.008 g/cm³ | Experimental | [3] |
| Solubility in Water | 7.167 mg/L at 25 °C | Predicted | [5] |
| Solubility in Organic Solvents | Soluble in alcohol | Experimental | [5] |
| logP (Octanol-Water Partition Coefficient) | 4.32 | Predicted | [4] |
| Refractive Index | nD20: 1.518 - 1.524 (for Cinnamyl Isovalerate) | Experimental | [6][7] |
| Flash Point | 131.67 °C | Experimental | [5] |
Spectroscopic Data
Table 3: Predicted and Representative Spectroscopic Data for this compound
| Technique | Predicted/Representative Data |
| ¹H NMR | δ ~7.2-7.4 (m, 5H, Ar-H), ~6.6 (d, 1H, =CH-), ~6.2 (dt, 1H, -CH=), ~4.7 (d, 2H, -O-CH₂-), ~2.3 (t, 2H, -CO-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR | δ ~173 (C=O), ~136 (Ar-C), ~134 (=CH-), ~128.6 (Ar-CH), ~128.0 (Ar-CH), ~126.5 (Ar-CH), ~123 (=CH-), ~65 (-O-CH₂-), ~34 (-CO-CH₂-), ~27 (-CH₂-), ~22 (-CH₂-), ~13 (-CH₃) |
| IR (Infrared) | ~3030 cm⁻¹ (aromatic C-H stretch), ~2960, 2870 cm⁻¹ (aliphatic C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1650 cm⁻¹ (C=C stretch), ~1160 cm⁻¹ (C-O stretch), ~965 cm⁻¹ (trans C-H bend) |
| Mass Spectrometry (EI) | m/z (%): 117 (100), 115 (50), 91 (40), 218 (M⁺, 20), 102 (15)[1] |
Note: NMR chemical shifts (δ) are in ppm. Predicted values are based on the analysis of similar compounds such as cinnamyl acetate (B1210297) and cinnamyl alcohol.[8][9][10][11][12]
Experimental Protocols for Synthesis
This compound is typically synthesized via the esterification of cinnamyl alcohol with valeric acid or its derivatives. The two most common laboratory-scale methods are Fischer esterification and Steglich esterification.
Fischer Esterification
This method involves the direct acid-catalyzed reaction between an alcohol and a carboxylic acid.
Materials:
-
Cinnamyl alcohol (1.0 eq)
-
Valeric acid (1.2 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Toluene (as solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) or diethyl ether (for extraction)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cinnamyl alcohol, valeric acid, and toluene.
-
Add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
Steglich Esterification
This method allows for esterification under milder conditions using a coupling agent and a catalyst.
Materials:
-
Cinnamyl alcohol (1.0 eq)
-
Valeric acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
Anhydrous dichloromethane (as solvent)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve cinnamyl alcohol, valeric acid, and DMAP in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
In a separate flask, dissolve DCC or EDC in anhydrous dichloromethane and add this solution dropwise to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate.
-
Wash the filtrate with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude ester by column chromatography on silica gel.
Visualized Experimental Workflow and Potential Biological Signaling
Synthesis Workflow: Fischer Esterification
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Hypothetical Biological Signaling Pathway
While specific studies on the biological signaling pathways of this compound are lacking, many cinnamyl derivatives exhibit antioxidant and anti-inflammatory properties. A plausible, yet hypothetical, mechanism of action could involve the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Applications and Future Directions
Currently, this compound is primarily utilized in the flavor and fragrance industry for its unique aromatic profile. However, given the known biological activities of other cinnamyl esters, further research into the pharmacological properties of this compound is warranted.[6] Areas for future investigation could include its potential as an antimicrobial, antioxidant, or anti-inflammatory agent. Its physicochemical properties, such as its lipophilicity, may also make it a candidate for evaluation in drug delivery systems.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. While there is a foundation of knowledge regarding its basic chemistry, significant opportunities exist for further research, particularly concerning its biological activity and potential applications in drug development. The experimental protocols and compiled data herein serve as a valuable resource for scientists and researchers interested in exploring the potential of this and related compounds.
References
- 1. Pentanoic acid, 3-phenyl-2-propenyl ester [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. EPI System Information for this compound 10482-65-2 [thegoodscentscompany.com]
- 5. This compound, 10482-65-2 [thegoodscentscompany.com]
- 6. cinnamyl isovalerate, 140-27-2 [thegoodscentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamyl acetate(103-54-8) 1H NMR [m.chemicalbook.com]
- 10. Cinnamyl alcohol(104-54-1) 13C NMR [m.chemicalbook.com]
- 11. Cinnamyl alcohol(104-54-1) 1H NMR [m.chemicalbook.com]
- 12. Cinnamylcetate(21040-45-9) 13C NMR spectrum [chemicalbook.com]
Physical and chemical properties of cinnamyl valerate
An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamyl Valerate (B167501)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl valerate is an ester recognized for its characteristic fragrance and flavor profile. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and property determination, and its primary applications. The information is curated for professionals in research, scientific, and drug development fields to serve as a foundational reference. All quantitative data is presented in clear tabular formats, and key processes are visualized to facilitate understanding.
Chemical Identity
-
IUPAC Name: [(E)-3-phenylprop-2-enyl] pentanoate
-
Synonyms: Cinnamyl pentanoate, Pentanoic acid 3-phenyl-2-propenyl ester[]
-
CAS Number: 10482-65-2[2]
-
Molecular Formula: C₁₄H₁₈O₂[2]
-
Molecular Weight: 218.29 g/mol [2]
-
Chemical Structure:
Physical Properties
This compound is a colorless liquid with a delicately floral and rosy odor.[3] Its key physical properties are summarized below.
| Property | Value | Source(s) |
| Boiling Point | 328.8 °C (at 760 mmHg) | [][2] |
| Density | 1.008 g/cm³ | [][2] |
| Flash Point | 131.67 °C (269.00 °F) | [4] |
| Water Solubility | Insoluble (estimated at 7.167 mg/L at 25°C) | [4] |
| Solubility in Other Solvents | Soluble in alcohol and oils. | [5] |
| logP (Octanol-Water Partition Coefficient) | 4.212 - 4.32 (estimated) | [4] |
Chemical Properties and Synthesis
This compound is an ester, typically synthesized through the direct esterification of cinnamyl alcohol with valeric acid.[3] This reaction is an acid-catalyzed condensation, commonly known as Fischer esterification.
Synthesis Workflow
The general workflow for the synthesis of this compound via Fischer esterification is outlined below.
Caption: Synthesis workflow for this compound.
Spectroscopic Data (Predicted)
-
¹H NMR: Expected signals would include those for the aromatic protons of the phenyl group (approx. 7.2-7.5 ppm), the vinyl protons of the propenyl group (approx. 6.2-6.7 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (approx. 4.7 ppm), and the aliphatic protons of the valerate chain (approx. 0.9-2.4 ppm).
-
¹³C NMR: Key signals would be anticipated for the carbonyl carbon of the ester (approx. 170-175 ppm), carbons of the aromatic ring (approx. 125-140 ppm), vinylic carbons (approx. 120-135 ppm), the methylene carbon attached to the ester oxygen (approx. 65 ppm), and the aliphatic carbons of the valerate group (approx. 13-35 ppm).
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester (strong, approx. 1735-1750 cm⁻¹), C-O stretch (approx. 1150-1250 cm⁻¹), C=C stretch of the alkene and aromatic ring (approx. 1600-1680 cm⁻¹), and C-H stretches for both aromatic and aliphatic protons.
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol is a generalized procedure for Fischer esterification.[5][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of cinnamyl alcohol and valeric acid in a suitable solvent (e.g., toluene).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Determination of Physical Properties
-
Boiling Point Measurement (Micro-Boiling Point Method):
-
Place a small amount of the liquid sample into a small test tube or capillary tube.
-
Invert a smaller, sealed-end capillary tube into the sample.
-
Attach the sample tube to a thermometer and heat it in a Thiele tube containing mineral oil.[10]
-
Heat until a rapid and continuous stream of bubbles emerges from the inverted capillary.
-
Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[10]
-
-
Density Measurement (Pycnometer Method):
-
Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and equilibrate to a specific temperature (e.g., 25°C).
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[11][12]
-
-
Solubility Determination:
-
To a small test tube, add approximately 0.1 g or 0.2 mL of this compound.
-
Add 3 mL of the solvent (e.g., water, ethanol) in portions, shaking vigorously after each addition.[13]
-
Observe whether a homogeneous solution forms (soluble) or if distinct layers/phases remain (insoluble). For water solubility, the solution's pH can be checked with litmus (B1172312) paper to identify any acidic or basic properties.[14][15]
-
Applications
This compound's primary applications stem from its pleasant aroma. It is utilized across several industries, with potential for broader use.[2]
Caption: Key application areas for this compound.
Biological Activity
Currently, there is limited specific research available in public literature detailing the biological activities or signaling pathways of this compound. Its use is predominantly in non-biological, industrial applications. However, related compounds, such as other cinnamic acid derivatives, have been investigated for antimicrobial and other biological activities, suggesting a potential area for future research.[16][17]
Safety and Handling
-
Handling: Wear protective gloves, safety goggles, and appropriate clothing. Avoid direct contact with skin and inhalation of vapors.[2]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from heat, direct sunlight, and strong oxidizing agents.[2]
-
Spills: In case of a spill, use an inert absorbent material for containment and dispose of it according to local regulations.[2]
-
First Aid: In case of skin or eye contact, rinse the affected area with water immediately. Seek medical attention if irritation persists.[2]
For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 2. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | 10482-65-2 [chemicalbook.com]
- 4. This compound, 10482-65-2 [thegoodscentscompany.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Cinnamyl isovalerate | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamyl acetate(103-54-8) 1H NMR spectrum [chemicalbook.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | MDPI [mdpi.com]
Cinnamyl valerate molecular weight and formula
An In-depth Technical Guide to Cinnamyl Valerate (B167501): Molecular Weight and Formula
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of cinnamyl valerate.
This compound: Core Molecular Data
This compound is an ester recognized for its characteristic aroma and is utilized in various industrial applications, including perfumery and flavorings.[1] A comprehensive understanding of its molecular characteristics is essential for its application in scientific research and development.
The empirical and molecular formula of this compound has been determined to be C14H18O2.[1][][3][4] This formula delineates the precise number of atoms of each element present in one molecule of the compound. The molecular weight, a critical parameter in stoichiometry and quantitative analysis, is derived from this formula.
The following table summarizes the key molecular data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C14H18O2 | [1][][3][4] |
| Molecular Weight | 218.29 g/mol | [1][3][5] |
| IUPAC Name | [(E)-3-phenylprop-2-enyl] pentanoate | [] |
| CAS Registry Number | 10482-65-2 | [1][][3][6] |
Visualization of Molecular Formula Components
To visually represent the elemental composition of this compound, a logical relationship diagram is provided below. This diagram illustrates the constituent elements and their respective counts within the molecular formula.
Caption: Elemental composition of this compound.
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C14H18O2 | CID 5367959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cinnamyl isovalerate | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 10482-65-2 [chemicalbook.com]
The Potential Natural Occurrence of Cinnamyl Valerate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl valerate (B167501), an ester with potential applications in the flavor, fragrance, and pharmaceutical industries, has not been definitively identified as a naturally occurring constituent in plants to date. This technical guide explores the possibility of its natural occurrence by examining the known distribution of its precursors, cinnamyl alcohol and valeric acid, and the presence of related cinnamyl esters in the plant kingdom. We provide a comprehensive overview of the analytical methodologies pertinent to the identification and quantification of such esters in plant matrices and delineate a putative biosynthetic pathway. This document serves as a foundational resource for researchers investigating novel plant-derived compounds and for professionals in drug development exploring new chemical entities.
Introduction
Cinnamyl valerate is the ester formed from cinnamyl alcohol and valeric acid.[1] While its synthetic counterpart is utilized in various industries for its aromatic properties, its presence as a natural plant metabolite remains unconfirmed. The study of natural products is a cornerstone of drug discovery and development, and the identification of novel esters could lead to new therapeutic agents or valuable fragrance and flavor compounds. This guide provides a technical framework for investigating the potential natural occurrence of this compound in plants.
Occurrence of Related Compounds and Precursors
While direct evidence for this compound in plants is lacking, the widespread occurrence of its constituent moieties and structurally similar esters suggests that its formation in certain plant species is plausible.
2.1. Cinnamyl Esters in Plants
Several other esters of cinnamyl alcohol have been identified in various plant species. For instance:
-
Cinnamyl acetate has been detected in the floral scent of Prunus mume and is a known component of ylang-ylang oil (from Cananga odorata).[2][3]
-
Cinnamyl isovalerate , an isomer of this compound, has been reported in Juniperus thurifera.[4]
-
Various cinnamic acid sugar esters are found in a number of plant families, notably Polygalaceae.[5]
The presence of these related compounds indicates that the enzymatic machinery required for the esterification of cinnamyl alcohol is present in the plant kingdom.
2.2. Precursor Availability in Plants
The biosynthesis of this compound requires the availability of its two precursors: cinnamyl alcohol and valeric acid.
-
Cinnamyl alcohol is a key intermediate in the phenylpropanoid pathway, which is ubiquitous in higher plants. It serves as a monomer in the biosynthesis of lignin, a major component of plant cell walls.[6][7][8] The enzymes responsible for its synthesis, such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), are well-characterized.[6]
-
Valeric acid (pentanoic acid) and its isomers are short-chain fatty acids that can be derived from the degradation of longer-chain fatty acids or from the catabolism of amino acids such as leucine (B10760876) (which can be a precursor to isovaleric acid).
The co-localization of these precursors within plant tissues could create the necessary conditions for the enzymatic synthesis of this compound.
Quantitative Data of Related Compounds
To date, no quantitative data for this compound in any plant species has been published. However, data for related compounds can provide a reference for potential concentration ranges.
| Compound | Plant Species | Plant Part | Concentration | Reference |
| Cinnamyl alcohol | Rhodiola rosea | Rhizome | Varies (e.g., 62.87 mg/plant) | [9] |
| Cinnamyl acetate | Prunus mume | Flower | Varies with flowering stage | [2] |
This table is illustrative and highlights the type of data that would be relevant for this compound if it were to be discovered in a natural source.
Experimental Protocols
The following sections detail the methodologies that would be appropriate for the extraction, identification, and quantification of this compound in plant samples.
4.1. Extraction of Volatile Esters
A common method for extracting volatile compounds like this compound from a plant matrix is steam distillation or solvent extraction.
Protocol: Solvent Extraction
-
Sample Preparation: Collect fresh plant material (e.g., leaves, flowers, or stems) and homogenize it to a fine powder, either cryogenically or after freeze-drying.
-
Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of hexane (B92381) or dichloromethane) for a specified period (e.g., 24 hours) at room temperature with gentle agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of solvents (e.g., hexane and ethyl acetate) to isolate fractions enriched in esters.
4.2. Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for the identification and quantification of volatile esters like this compound.
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the plant extract or fraction in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL. Add an internal standard (e.g., methyl nonanoate) for quantification.
-
GC-MS System: A typical system would be a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show characteristic fragments of the cinnamyl and valerate moieties.
-
Quantification: Create a calibration curve using a series of dilutions of the authentic this compound standard with the internal standard. Quantify the amount of this compound in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.
Putative Biosynthetic Pathway
While a specific pathway for this compound has not been elucidated, a putative pathway can be proposed based on known plant biochemical reactions. The formation of this compound would likely be catalyzed by an alcohol acyltransferase (AAT), an enzyme class known to be involved in the synthesis of various esters in plants.
The overall proposed reaction is:
Cinnamyl alcohol + Valeryl-CoA → this compound + CoA-SH
This reaction is part of the broader secondary metabolism of the plant, drawing precursors from primary metabolic pathways.
Caption: Putative biosynthetic pathway of this compound in plants.
Logical Workflow for Investigation
The following diagram outlines a logical workflow for researchers aiming to identify this compound in plants.
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Frontiers | Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in Cinnamyl Alcohol Synthesis in Prunus mume [frontiersin.org]
- 3. cinnamyl acetate, 103-54-8 [thegoodscentscompany.com]
- 4. Cinnamyl isovalerate | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Cinnamic Acid Sugar Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of Cinnamyl Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl valerate (B167501), an ester known for its applications in the flavor, fragrance, and pharmaceutical industries. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for obtaining and analyzing these spectra.
Chemical Structure and Properties
Cinnamyl valerate, also known as pentanoic acid, 3-phenyl-2-propen-1-yl ester, is an organic compound with the molecular formula C₁₄H₁₈O₂. It is synthesized from the esterification of cinnamyl alcohol and valeric acid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| CAS Number | 10482-65-2 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, balsamic, and slightly floral |
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound based on analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for this compound are summarized below.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.40 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| ~6.65 | d | 1H | Vinylic proton (-CH=) |
| ~6.25 | dt | 1H | Vinylic proton (-CH=) |
| ~4.75 | d | 2H | Methylene protons (-O-CH₂-) |
| ~2.30 | t | 2H | Methylene protons (-CO-CH₂-) |
| ~1.65 | m | 2H | Methylene protons (-CH₂-CH₂-CH₃) |
| ~1.40 | m | 2H | Methylene protons (-CH₂-CH₃) |
| ~0.95 | t | 3H | Methyl protons (-CH₃) |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~173.0 | Carbonyl carbon (C=O) |
| ~136.0 | Quaternary aromatic carbon |
| ~134.0 | Vinylic carbon (-CH=) |
| ~128.5 | Aromatic carbons |
| ~128.0 | Aromatic carbons |
| ~126.5 | Aromatic carbons |
| ~123.5 | Vinylic carbon (-CH=) |
| ~65.0 | Methylene carbon (-O-CH₂-) |
| ~34.0 | Methylene carbon (-CO-CH₂-) |
| ~27.0 | Methylene carbon (-CH₂-CH₂-CH₃) |
| ~22.5 | Methylene carbon (-CH₂-CH₃) |
| ~13.5 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are presented in Table 4.
Table 4: Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3030 | C-H (Aromatic and Vinylic) | Stretching |
| ~2960, ~2870 | C-H (Aliphatic) | Stretching |
| ~1735 | C=O (Ester) | Stretching |
| ~1650 | C=C (Alkene) | Stretching |
| ~1600, ~1495 | C=C (Aromatic) | Stretching |
| ~1160 | C-O (Ester) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 5: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Ion Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 117 | [C₉H₉]⁺ (Cinnamyl Cation) |
| 115 | [C₉H₇]⁺ |
| 102 | [C₅H₉O₂]⁺ (Valerate Fragment) |
| 91 | [C₇H₇]⁺ (Tropylium Cation) |
| 71 | [C₄H₇O]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound (Fischer Esterification)
This compound can be synthesized via the Fischer esterification of cinnamyl alcohol with valeric acid using an acid catalyst.
Materials:
-
Cinnamyl alcohol
-
Valeric acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve cinnamyl alcohol and a molar excess of valeric acid in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-IR, place a small drop of this compound directly onto the ATR crystal.
Data Acquisition:
-
Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Data Acquisition:
-
Inject the sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Acquire data over a mass range of m/z 40-400.
Conclusion
This guide provides a detailed summary of the expected spectroscopic data for this compound and outlines the standard experimental procedures for its synthesis and characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the identification and analysis of this important ester.
A Technical Guide to the Solubility of Cinnamyl Valerate for Researchers and Drug Development Professionals
Introduction
Cinnamyl valerate (B167501), an ester of cinnamyl alcohol and valeric acid, is a compound of interest in the pharmaceutical and flavor industries. Its physicochemical properties, particularly its solubility in various solvents, are critical for its application in drug formulation, synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of cinnamyl valerate, detailed experimental protocols for solubility determination, and an exploration of its chemical relationships.
Solubility of this compound
The solubility of a compound is a fundamental property that dictates its behavior in different solvent systems. For this compound, its ester structure, characterized by a lipophilic cinnamyl group and a moderately long alkyl chain from valeric acid, renders it generally soluble in organic solvents and poorly soluble in aqueous solutions.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and data for similar esters, a qualitative and estimated quantitative solubility profile can be established.
| Solvent | Type | Solubility | Notes |
| Water | Polar Protic | 7.167 mg/L (estimated at 25°C)[1] | Very slightly soluble. |
| Ethanol | Polar Protic | Soluble[1] | Miscible in all proportions is likely. |
| Oils (Fixed) | Nonpolar | Miscible | High solubility is expected due to the lipophilic nature of both solute and solvent. |
| Propylene (B89431) Glycol | Polar Protic | Insoluble | Data for the isomeric cinnamyl isovalerate suggests insolubility. |
| Glycerin | Polar Protic | Insoluble | Data for the isomeric cinnamyl isovalerate suggests insolubility. |
Note: The data for propylene glycol and glycerin are extrapolated from information available for cinnamyl isovalerate, a structural isomer of this compound.
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely recognized and standardized technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol is based on guidelines from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).
Principle
A surplus of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (pure solid)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Mechanical shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Vials for sample analysis
Step-by-Step Procedure
-
Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation during the experiment.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a volumetric flask. The excess is crucial to ensure a saturated solution is formed.
-
Dissolution: Add a known volume of the solvent to the flask.
-
Equilibration: Seal the flask and place it in a mechanical shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.
-
Sample Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. The filtration step should be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical method (HPLC or GC).
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL, based on the concentration of the diluted sample and the dilution factor.
Chemical Relationships and Synthesis
To understand the properties of this compound, it is essential to consider its constituent parts and its formation. This compound is synthesized through the esterification of cinnamyl alcohol with valeric acid, typically in the presence of an acid catalyst.
Caption: Synthesis of this compound via Esterification.
Biological Context and Potential Mechanisms of Action
While specific signaling pathways for this compound are not well-defined in scientific literature, the biological activities of its parent compounds, cinnamyl alcohol and other cinnamyl derivatives, have been investigated. These studies suggest potential areas of therapeutic interest. For instance, cinnamaldehyde, a related compound, has been shown to exhibit anti-inflammatory effects by modulating pathways such as NF-κB. Cinnamyl alcohol has been studied for its effects on adipogenesis.
The workflow for investigating the biological activity of a compound like this compound would typically involve a series of in vitro and in vivo studies to identify its molecular targets and mechanism of action.
Caption: Experimental Workflow for Biological Activity Screening.
This technical guide has summarized the available solubility data for this compound, provided a detailed experimental protocol for its determination, and illustrated its chemical context. While a comprehensive quantitative solubility profile in various organic solvents remains an area for further investigation, the information presented here serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Future studies focusing on generating precise solubility data and elucidating its specific biological mechanisms of action will be crucial for unlocking its full potential in various applications.
References
Toxicological Profile of Cinnamyl Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the toxicological profile of cinnamyl valerate (B167501), compiled from available scientific literature and safety data. The information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical or safety advice.
Executive Summary
Cinnamyl valerate is an ester used in the flavor and fragrance industry.[1] While specific toxicological data for this compound is limited, a profile can be constructed by examining data from structurally related cinnamyl derivatives, such as cinnamyl alcohol, cinnamaldehyde, and other cinnamyl esters. This approach, known as read-across, is a scientifically accepted method for assessing the safety of data-poor chemicals.
Based on available information for related compounds, this compound is expected to have low acute toxicity. It may cause mild skin and eye irritation upon direct contact.[2][3] The primary toxicological concern for many cinnamyl derivatives is skin sensitization, and therefore, this compound should be handled with appropriate care to avoid dermal exposure.[1] Genotoxicity is not expected, based on data from similar cinnamyl esters.[4][5]
This guide provides a detailed summary of the available toxicological data for structurally related compounds, outlines the experimental protocols for key toxicological endpoints, and presents visual diagrams of relevant pathways and workflows.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Pentanoic acid, 3-phenyl-2-propenyl ester | [6] |
| Synonyms | Cinnamyl pentanoate | |
| CAS Number | 10482-65-2 | [6] |
| Molecular Formula | C₁₄H₁₈O₂ | [7] |
| Molecular Weight | 218.29 g/mol | |
| Appearance | Not specified, likely a liquid | |
| Odor | Sweet, balsamic, fruity | [1] |
| Flash Point | 131.67 °C (269.00 °F) (Closed Cup) | [6] |
Toxicological Data Summary (Read-Across Approach)
The following tables summarize the toxicological data for compounds structurally related to this compound. This data is used to infer the likely toxicological properties of this compound.
Acute Toxicity
| Compound | Test | Species | Route | LD₅₀ | Reference |
| Cinnamaldehyde | LD₅₀ | Rat | Oral | 2220 mg/kg | [8] |
| Cinnamaldehyde | LD₅₀ | Guinea Pig | Oral | 1160 mg/kg | [8] |
| Cinnamyl Alcohol | LD₅₀ | Rat | Oral | 2000 mg/kg | |
| Cinnamyl Acetate | LD₅₀ | Rat | Oral | 3300 mg/kg |
No specific LD₅₀ data was found for this compound.
Skin and Eye Irritation
| Compound | Test | Species | Result | Reference |
| Cinnamyl Isovalerate | Skin Irritation | Not Specified | Causes skin irritation | [2] |
| Cinnamyl Isovalerate | Eye Irritation | Not Specified | Causes serious eye irritation | [2] |
| Cinnamyl Alcohol | Skin Irritation | Human | Not generally an irritant at lower exposures | [9] |
Skin Sensitization
| Compound | Test | Species | Result | Reference |
| Cinnamyl Acetate | Human Maximization Test | Human | Not a sensitizer (B1316253) at 5% | [4] |
| Cinnamyl Alcohol | - | Human | Frequent contact allergen | [10] |
| Cinnamaldehyde | - | Human | Strong contact sensitizer | [8] |
| 3-Phenyl-1-propanol | Patch Test | Human | Reactions observed in fragrance-sensitive patients at 5% | [9] |
Genotoxicity
| Compound | Test | Result | Reference |
| Cinnamyl Acetate | Ames Test | Negative | [4] |
| Cinnamyl Acetate | In vitro Micronucleus Test | Negative | [4] |
| Cinnamyl Cinnamate | Ames Test | Negative | [5] |
| Cinnamyl Cinnamate | In vitro Micronucleus Test | Negative | [5] |
| Cinnamaldehyde | Ames Test | Positive | [8] |
| Cinnamaldehyde | In vivo Genotoxicity | No significant potential | [8] |
Repeated Dose Toxicity
| Compound | Study Duration | Species | Route | NOAEL | Reference |
| Cinnamyl Acetate | 28-day | Rat | Gavage | 600 mg/kg/day | [4] |
| Cinnamyl Phenylpropyl Materials | - | - | Oral/Dermal | No significant toxicity in repeat dose studies | [9] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety studies.
Acute Dermal Toxicity (as per OECD Guideline 402)
This test is designed to determine the adverse effects of a single dermal application of a substance.[11]
-
Animal Selection: Young adult albino rabbits, rats, or guinea pigs are typically used.[12] At least five animals of the same sex are used for each dose level.[12]
-
Preparation: The day before the test, the fur is removed from the dorsal area of the animals. Care is taken to avoid abrading the skin.[13]
-
Dose Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The substance is held in contact with the skin using a porous gauze dressing for 24 hours.[13]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[12]
Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)
The LLNA is a mouse model used to assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the local lymph nodes.[14]
-
Animal Selection: Female CBA/J mice are commonly used.
-
Dose Administration: The test substance is applied to the dorsal surface of each ear for three consecutive days.[14]
-
Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β-scintillation counting.
-
Calculation: The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.[14]
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of a chemical compound.[15][16]
-
Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.[15][16]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[17]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.[18]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.[16]
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can grow and form colonies.[17] The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]
In Vitro Micronucleus Assay (as per OECD Guideline 487)
This assay is used to detect the potential of a substance to induce chromosomal damage.[19][20][21]
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test substance at several concentrations, with and without metabolic activation (S9).[22]
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[19][20]
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain.[22]
-
Scoring: The cells are examined microscopically for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[22] At least 2000 binucleated cells per concentration are scored.[20] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[22]
Visualizations
Generalized Metabolic Pathway of Cinnamyl Esters
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. breezeipl.com [breezeipl.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. This compound, 10482-65-2 [thegoodscentscompany.com]
- 7. cinnamyl isovalerate, 140-27-2 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. A toxicologic and dermatologic assessment of cinnamyl phenylpropyl materials when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Acute dermal toxicity studies | PPTX [slideshare.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
Cinnamyl Valerate: A Comprehensive Technical Guide to its Metabolism and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl valerate (B167501), an ester of cinnamyl alcohol and valeric acid, is a widely utilized compound in the flavor and fragrance industries. An in-depth understanding of its metabolic fate is crucial for assessing its safety and potential pharmacological activities. This technical guide provides a comprehensive overview of the metabolism and biotransformation of cinnamyl valerate, detailing the enzymatic processes, metabolic pathways, and analytical methodologies for its study. The primary metabolic route involves hydrolysis by carboxylesterases to yield cinnamyl alcohol and valeric acid. Cinnamyl alcohol is subsequently oxidized to cinnamaldehyde (B126680) and then to cinnamic acid, which enters further metabolic pathways. This guide presents quantitative data from related compounds to illustrate kinetic principles, detailed experimental protocols for in vitro and analytical studies, and visual diagrams of the metabolic and associated signaling pathways to facilitate a deeper understanding for researchers in drug development and related scientific fields.
Introduction
This compound is an aromatic ester recognized for its pleasant, fruity, and balsamic scent.[1] As with many xenobiotics, its biological activity and safety profile are intrinsically linked to its metabolism. The biotransformation of this compound is a multi-step process initiated by ester hydrolysis, followed by oxidation and conjugation of its constituent moieties. This guide will explore the core aspects of its metabolic journey within a biological system.
Metabolic Pathways and Key Enzymes
The metabolism of this compound is anticipated to proceed through a series of well-characterized enzymatic reactions, primarily occurring in the liver. The principal pathway involves two main stages: Phase I metabolism (hydrolysis and oxidation) and subsequent Phase II metabolism (conjugation) of the resulting metabolites.
Phase I Metabolism
2.1.1. Ester Hydrolysis
The initial and rate-determining step in the biotransformation of this compound is the cleavage of the ester bond. This reaction is catalyzed by carboxylesterases (CES), a family of serine hydrolases abundant in the liver, intestines, and other tissues.[2][3] These enzymes hydrolyze the ester to produce cinnamyl alcohol and valeric acid.[4]
The substrate specificity of carboxylesterases is a key determinant of the rate of hydrolysis. Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the major forms. hCE1 generally prefers substrates with a large acyl group and a small alcohol moiety, whereas hCE2 has a preference for substrates with a small acyl group and a large alcohol moiety.[2][5]
2.1.2. Oxidation of Cinnamyl Alcohol
Following hydrolysis, cinnamyl alcohol undergoes oxidation. This process is primarily mediated by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.[4][6]
-
Alcohol Dehydrogenase (ADH): This enzyme catalyzes the conversion of cinnamyl alcohol to cinnamaldehyde, utilizing NAD+ as a cofactor.[6]
-
Aldehyde Dehydrogenase (ALDH): Cinnamaldehyde is then rapidly oxidized to cinnamic acid by aldehyde dehydrogenases.[4]
-
Cytochrome P450 (CYP) Enzymes: CYPs can also contribute to the oxidation of cinnamyl alcohol.
2.1.3. Further Metabolism of Cinnamic Acid
Cinnamic acid is a central metabolite that can undergo further biotransformation. A major pathway is the conjugation with glycine (B1666218) to form cinnamoylglycine (B32772) or its conversion to benzoyl-CoA through β-oxidation.[4]
Phase II Metabolism
The metabolites generated during Phase I, particularly those with hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. These reactions increase their water solubility and facilitate their excretion. Common conjugation reactions include glucuronidation and sulfation.
Quantitative Data
Table 1: Representative Kinetic Parameters for Cinnamyl Acetate (B1210297) Synthesis [6]
| Parameter | Value | Unit |
| Michaelis Constant (Km) for Ethyl Acetate | 2.241 | mmol L⁻¹ |
| Michaelis Constant (Km) for Cinnamyl Alcohol | 206.82 | mmol L⁻¹ |
| Inhibition Constant (Ki) of Cinnamyl Alcohol | 0.461 | mmol L⁻¹ |
Note: This data is for the synthesis of cinnamyl acetate and serves as a representative example of the kinetics of a related cinnamyl ester.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for studying the metabolism of this compound using liver microsomes, which are rich in Phase I enzymes like CYPs and some esterases.
Objective: To determine the metabolic stability and identify the primary metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing potassium phosphate buffer and MgCl₂.
-
Add the liver microsomes to the master mix to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (dissolved in a small amount of organic solvent like DMSO, final concentration typically <1%) to the pre-warmed microsome mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify and quantify the formed metabolites.
-
Analytical Method: HPLC for Metabolite Quantification
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its primary metabolites.
Objective: To quantify this compound, cinnamyl alcohol, cinnamaldehyde, and cinnamic acid in in vitro metabolism samples.
Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is typically used to separate compounds with different polarities. An example gradient is:
-
0-5 min: 30% B
-
5-15 min: Ramp to 90% B
-
15-20 min: Hold at 90% B
-
20-22 min: Return to 30% B
-
22-27 min: Re-equilibration at 30% B
-
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 254 nm and 280 nm
Sample Preparation:
-
The supernatant from the in vitro metabolism assay can be directly injected or diluted with the initial mobile phase composition if necessary.
Quantification:
-
Prepare standard curves for this compound, cinnamyl alcohol, cinnamaldehyde, and cinnamic acid of known concentrations.
-
Quantify the compounds in the samples by comparing their peak areas to the respective standard curves.
Signaling Pathways
The metabolites of this compound, particularly cinnamic acid and its derivatives, have been reported to modulate various intracellular signaling pathways, which may contribute to their potential pharmacological effects.
NF-κB Signaling Pathway
Cinnamic acid derivatives have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes like proliferation, differentiation, and stress responses. Some studies suggest that cinnamic acid derivatives can modulate MAPK signaling.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
Experimental Workflow for In Vitro Metabolism
References
- 1. benchchem.com [benchchem.com]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamyl acetate - Wikipedia [en.wikipedia.org]
- 5. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The History and Discovery of Cinnamyl Valerate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl valerate (B167501), the ester of cinnamyl alcohol and valeric acid, is a fragrance and flavoring agent with a characteristic fruity, balsamic aroma. This technical guide provides a comprehensive overview of the history, synthesis, and known biological activities of cinnamyl valerate and its related compounds. While the precise date and discoverer of this compound are not explicitly documented in readily available historical records, its emergence can be situated within the broader context of the development of synthetic aroma chemicals in the late 19th and early 20th centuries. This guide details the general synthetic methodologies applicable to its preparation, including a protocol for Fischer-Tropsch esterification. Furthermore, it explores the biological landscape of its constituent moieties and related cinnamyl esters, summarizing their known effects on cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and the chemical sciences.
History and Discovery
The exact historical record of the first synthesis and discovery of this compound is not prominently documented in scientific literature. However, its development can be contextualized within the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries, a period marked by the synthesis of numerous esters for the flavor and fragrance industry. The foundational work on esterification, notably the Fischer-Speier esterification method developed in 1895, provided the chemical tools necessary for the creation of novel esters like this compound.
This compound is chemically known as 3-phenyl-2-propen-1-yl pentanoate and is an ester derived from cinnamyl alcohol and valeric acid[5]. It is recognized for its pleasant, sweet, balsamic aroma with fruity undertones, making it a valuable ingredient in fragrance compositions[5].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | |
| Molecular Weight | 218.29 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, balsamic, sweet | [5] |
| Boiling Point | 328.8 °C at 760 mmHg | |
| Density | 1.008 g/cm³ | |
| CAS Number | 10482-65-2 |
Synthesis of this compound
The synthesis of this compound can be achieved through several established esterification methods. The most common and historically significant is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of cinnamyl alcohol with valeric acid. Other methods include transesterification, particularly enzymatic catalysis which is favored for its milder reaction conditions and higher selectivity.
General Synthetic Workflow
The general workflow for the synthesis of this compound via esterification is depicted in the following diagram.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Cinnamyl alcohol
-
Valeric acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask, combine equimolar amounts of cinnamyl alcohol and valeric acid in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).
-
Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Heat the mixture to reflux and continue until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Remove the toluene under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and mechanism of action of this compound are limited in the scientific literature. However, insights can be drawn from studies on its constituent molecules, cinnamyl alcohol and valeric acid, as well as other cinnamyl esters. The biological effects of this compound are likely influenced by its hydrolysis in vivo to cinnamyl alcohol and valeric acid.
Effects of Cinnamyl Alcohol and Related Compounds
Cinnamyl alcohol and its metabolite, cinnamaldehyde, have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and effects on cellular metabolism. These compounds are known to modulate several key signaling pathways.
Recent studies have demonstrated that cinnamyl alcohol can attenuate adipogenesis in 3T3-L1 cells by arresting the cell cycle[6]. This effect is mediated through the phosphorylation of AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2)[6]. Cinnamaldehyde has been shown to inhibit the NF-κB and PI3K/AKT signaling pathways, which are crucial in inflammation and cancer progression.
The following diagram illustrates the known signaling pathways affected by cinnamyl alcohol and cinnamaldehyde, which may be relevant to the biological activity of this compound following its hydrolysis.
Caption: Signaling pathways potentially modulated by this compound metabolites.
Cellular Metabolism
Cinnamyl esters are generally metabolized in the body through hydrolysis to cinnamyl alcohol and the corresponding carboxylic acid[7]. Cinnamyl alcohol is then oxidized to cinnamaldehyde, which is further oxidized to cinnamic acid. Cinnamic acid can then be conjugated with glycine (B1666218) to form hippuric acid or undergo β-oxidation before excretion[7].
Conclusion
This compound is a synthetic aroma chemical with a history intertwined with the development of the modern flavor and fragrance industry. While specific details of its initial discovery are not well-documented, its synthesis is readily achievable through standard esterification techniques. The biological activity of this compound is likely dictated by its hydrolysis products, cinnamyl alcohol and valeric acid. The known effects of cinnamyl alcohol on key cellular signaling pathways, such as AMPK and ERK, suggest potential areas of investigation for the biological effects of this compound. Further research is warranted to elucidate the specific pharmacological and toxicological profile of this compound and its potential applications in drug development. This guide provides a foundational overview for researchers and professionals to build upon in their future investigations of this and related compounds.
References
- 1. dattanibookagency.in [dattanibookagency.in]
- 2. Poucher’s Perfumes, Cosmetics and Soaps - Google Books [books.google.com]
- 3. Poucher's Perfumes, Cosmetics and Soaps - Poucher, W.A.: 9780412273407 - AbeBooks [abebooks.com]
- 4. foreverest.org [foreverest.org]
- 5. ia600200.us.archive.org [ia600200.us.archive.org]
- 6. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Cinnamyl Valerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl valerate (B167501) is an ester known for its characteristic fruity and balsamic aroma, finding applications in the fragrance, flavor, and cosmetic industries.[1] Accurate quantification of cinnamyl valerate is essential for quality control, formulation development, and stability testing. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols provided are based on established methods for structurally similar compounds, such as cinnamyl cinnamate, and serve as a robust starting point for method development and validation.[2][3]
Analytical Methods
Both GC-MS and HPLC are suitable techniques for the quantification of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation. GC-MS is generally preferred for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds like this compound.[3] HPLC offers versatility and is well-suited for routine quality control applications.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and qualitative information.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a volatile organic solvent, such as hexane (B92381) or ethyl acetate, to achieve a concentration within the calibration range (e.g., 1-100 µg/mL).[2]
-
For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[4][5]
-
Filter the solution through a 0.22 µm syringe filter prior to injection.[3]
2. Instrumental Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.[2]
-
-
Mass Range: Scan from m/z 40 to 400.[2]
-
Injection Volume: 1 µL.[2]
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum.
-
For quantification, generate a calibration curve using standard solutions of this compound of known concentrations.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound, particularly in samples that may not be suitable for GC analysis.
Experimental Protocol: HPLC
1. Sample and Standard Preparation:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase covering a range of concentrations.[2]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.[2] Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[2][3]
2. Instrumental Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio should be optimized for best separation (e.g., Acetonitrile:Water 70:30 v/v).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 215 nm or 310 nm can be explored based on similar compounds).[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from the standard solutions.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for validated GC-MS and HPLC methods for the analysis of this compound, based on data from analogous compounds.[3] Validation of the chosen method is crucial to ensure its suitability for its intended purpose.[3]
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1-1 ng/mL | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5-5 ng/mL | ~5-30 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | ≤ 2% | ≤ 2% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. jfda-online.com [jfda-online.com]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Application Note: Quantitative Analysis of Cinnamyl Valerate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and quantification of cinnamyl valerate (B167501), a common fragrance and flavor ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable for the analysis of cinnamyl valerate in various matrices, including cosmetics, food products, and pharmaceutical formulations. This document provides a comprehensive experimental protocol, instrument parameters, and expected analytical performance data to guide researchers in establishing this method in their laboratories.
Introduction
This compound (CAS No. 10482-65-2) is an ester known for its sweet, balsamic, and fruity aroma, leading to its widespread use in the flavor and fragrance industry.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds, coupled with definitive identification and sensitive quantification based on mass-to-charge ratios.[3] This note presents a complete GC-MS workflow for the analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound Standard: Analytical grade, >98% purity
-
Solvent: Hexane (B92381) or Ethyl Acetate, HPLC or GC grade
-
Internal Standard (Optional): A suitable non-interfering compound (e.g., a stable isotope-labeled analog or a compound with similar chemical properties but different retention time).
-
Glassware: Volumetric flasks, pipettes, GC vials with septa
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. If using an internal standard, add it to each standard solution at a constant concentration.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction protocol for a cosmetic cream is provided below.
-
Accurately weigh 1.0 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of hexane to the tube.
-
Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Carefully transfer the supernatant (hexane layer) into a clean GC vial.
-
If necessary, filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Parameters
The following parameters are based on a typical setup for fragrance analysis and can be adapted for various GC-MS systems.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split mode with a high split ratio for concentrated samples) |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Data Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| Data Analysis | |
| Software | Manufacturer's standard software (e.g., Agilent MassHunter) |
| Identification | Based on retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST). |
| Quantification | Based on the peak area of a characteristic ion, using a calibration curve generated from the standard solutions. |
Data Presentation
Quantitative Data
The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for fragrance allergen analysis and should be validated in the user's laboratory.[4]
| Parameter | Expected Value |
| Retention Time (Estimated) | ~15 - 20 minutes |
| Characteristic Ions (m/z) | 133, 117, 115, 91, 85 |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | ≤ 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship for Analyte Identification
Caption: Logic for the positive identification of this compound.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cinnamyl Valerate
Introduction
Cinnamyl valerate (B167501) is an ester known for its pleasant, sweet, and fruity aroma, finding significant application in the fragrance and flavor industries.[1] As a key component in various consumer products, its accurate and reliable quantification is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the analysis of cinnamyl valerate. This document provides a comprehensive application note and detailed protocol for the determination of this compound using a Reverse-Phase HPLC (RP-HPLC) method.
Principle
This method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a relatively non-polar compound, will be retained on the non-polar stationary phase. By using a mobile phase with a high organic solvent content, the analyte is eluted and separated from other components in the sample matrix. Detection is achieved using a UV detector, as the cinnamyl group in the molecule contains a chromophore that absorbs UV light.
I. HPLC Method Parameters
A summary of the proposed HPLC method parameters for the analysis of this compound is presented in the table below. These parameters are based on common practices for the analysis of similar fragrance esters and non-polar compounds.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
II. Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. These values are indicative and should be determined experimentally during method validation.
| Parameter | Expected Value/Range |
| Retention Time (tR) | Approximately 4.5 - 6.5 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
III. Experimental Protocols
This section provides detailed step-by-step protocols for the preparation of solutions and the execution of the HPLC analysis.
A. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
B. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (Acetonitrile:Water, 80:20 v/v).
-
Suggested concentrations for the calibration curve: 1, 5, 10, 25, 50, 100, and 200 µg/mL.
-
C. Preparation of Sample Solutions
-
For Raw Material/Oil Samples:
-
Accurately weigh a suitable amount of the sample (e.g., 100 mg) into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Further dilute with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
-
-
For Finished Products (e.g., Creams, Lotions):
-
Accurately weigh about 1 g of the product into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to extract the this compound.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and dilute it with the mobile phase as necessary.
-
-
Filtration:
-
Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.
-
D. HPLC System Setup and Analysis
-
System Equilibration:
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the C18 column with the mobile phase (Acetonitrile:Water, 80:20 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
It is recommended to inject a standard solution periodically during a long sequence to check for system stability.
-
E. Data Analysis
-
Identification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solutions using the calibration curve equation.
-
Determine the final concentration of this compound in the original sample by applying the appropriate dilution factors.
-
IV. Visualizations
A. HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
B. Logical Relationship for Method Development
This diagram outlines the logical steps and considerations for developing a robust HPLC method for this compound.
Caption: Logical Steps in HPLC Method Development.
References
Application Notes and Protocols: Cinnamyl Valerate as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical data and standardized protocols for the evaluation and use of cinnamyl valerate (B167501) as a flavoring agent in food and related applications.
Introduction and Regulatory Profile
Cinnamyl valerate is an ester known for its pleasant, sweet, balsamic, and fruity aroma.[1] It is utilized in the flavor and fragrance industry to impart fruity and floral notes to a variety of products.[1][2] Chemically, it is the ester derived from cinnamyl alcohol and valeric acid.[1]
Regulatory bodies have established its safety for use in food. The Flavor and Extract Manufacturers Association (FEMA) lists cinnamyl isovalerate as a Generally Recognized as Safe (GRAS) substance.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] In the United States, it is permitted for direct addition to food for human consumption under 21 CFR 172.515.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound (specifically cinnamyl isovalerate) is presented below.
| Property | Value | Reference(s) |
| Synonyms | Cinnamyl isovalerate, 3-phenyl-2-propenyl 3-methylbutanoate, Isovaleric acid, cinnamyl ester | [5][6][7] |
| FEMA Number | 2302 | [3][5][7] |
| JECFA Number | 654 | [3][5] |
| CAS Number | 140-27-2 | [3][5] |
| Molecular Formula | C₁₄H₁₈O₂ | [2][5] |
| Molecular Weight | 218.29 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [5][7] |
| Odor Profile | Sweet, balsamic aroma with fruity undertones; spicy, floral | [1][7] |
| Flavor Profile | Fruit | [3][5] |
| Boiling Point | 312 - 314 °C | [2] |
| Density | 0.990 - 0.996 g/cm³ | [5][7] |
| Refractive Index | 1.517 - 1.524 | [5][7] |
| Solubility | Insoluble in water; miscible in oils and ethanol | [5][7] |
Metabolism and Toxicological Evaluation
The safety evaluation of flavoring agents like this compound relies on principles of structural analogy, metabolism, and the Threshold of Toxicological Concern (TTC).[8][9][10]
Metabolic Pathway
Cinnamyl esters are anticipated to undergo rapid hydrolysis in the body into their constituent alcohol and acid.[11] Cinnamyl alcohol is then oxidized to cinnamaldehyde, followed by further oxidation to cinnamic acid. Cinnamic acid is ultimately metabolized and excreted, primarily as hippuric acid.[11]
Safety Assessment Framework
The safety of flavoring agents is often evaluated using a structured procedure that incorporates intake estimates, structural class, and metabolic pathways.[12][13] This approach helps prioritize substances and determine if further toxicological data are needed.
Experimental Protocols
The following sections detail standardized protocols for the analytical and sensory evaluation of this compound.
Protocol: Analytical Quantification in a Food Matrix
This protocol describes the quantification of this compound in a simple food matrix (e.g., a clear beverage) using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the concentration of this compound in a liquid food product.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)
-
Autosampler vials with septa
-
This compound standard (≥95% purity)
-
Internal standard (e.g., methyl heptanoate)
-
Solvent (e.g., ethanol)
-
Food matrix sample (spiked and unspiked)
-
Sodium chloride
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in ethanol. Create a series of calibration standards by diluting the stock solution. Add a fixed concentration of the internal standard to each.
-
Sample Preparation:
-
Pipette 5 mL of the liquid food sample into a 20 mL autosampler vial.
-
If the sample is not already spiked, add a known amount of this compound standard.
-
Add the fixed concentration of the internal standard.
-
Add 1 g of NaCl to increase the ionic strength and promote volatile release.
-
Immediately seal the vial.
-
-
SPME Extraction:
-
Place the vial in a heating block at a controlled temperature (e.g., 60°C).
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) with agitation.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately inject it into the GC inlet for thermal desorption (e.g., 250°C for 2 minutes).
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature (e.g., start at 50°C, ramp to 280°C).
-
Set the mass spectrometer to scan a relevant mass range or use Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Protocol: Sensory Evaluation - Triangle Test
This protocol uses a discriminative method, the triangle test, to determine if a sensory difference exists between a control product and a product flavored with this compound.[14]
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference.
Materials:
-
Control food product (without this compound).
-
Test food product (with this compound at the desired concentration).
-
Identical, three-digit coded sample cups.
-
Water and unsalted crackers for palate cleansing.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
A panel of at least 30 untrained or trained panelists.[15]
Procedure:
-
Sample Preparation: Prepare the control and test products. Ensure they are identical in all aspects except for the presence of this compound. Portion samples into coded cups.
-
Test Setup: For each panelist, present a tray with three coded samples. Two samples are identical (either both control or both test), and one is different. The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Panelist Instructions: Instruct panelists to taste each sample from left to right. They must identify the sample they believe is different from the other two. Panelists should cleanse their palate with water and crackers between samples.
-
Data Collection: Record the number of panelists who correctly identify the odd sample.
-
Data Analysis:
-
Compare the number of correct responses to a statistical table for the triangle test (based on the number of panelists and the desired significance level, typically α = 0.05).
-
If the number of correct identifications is greater than or equal to the critical value in the table, conclude that a statistically significant sensory difference exists.
-
Protocol: Stability Testing in a Food Matrix
This protocol outlines a method to assess the stability of this compound in a food product over time, which is crucial for determining shelf-life.[16][17]
Objective: To evaluate the degradation of this compound in a food matrix under specific storage conditions.
Materials:
-
Food product containing a known initial concentration (C₀) of this compound.
-
Environmental chambers or incubators set to desired storage conditions (e.g., 25°C/60% RH; 40°C/75% RH for accelerated testing).
-
Analytical equipment for quantification (e.g., GC-MS as per Protocol 4.1).
-
Appropriate packaging for the food product.
Procedure:
-
Baseline Measurement (T₀): Prepare a batch of the food product with this compound. Immediately after production, take multiple samples and quantify the initial concentration (C₀) of this compound using the method in Protocol 4.1.
-
Storage: Store the packaged product samples in the environmental chambers under the selected conditions.
-
Time-Point Sampling: At predetermined intervals (e.g., T₁=1 week, T₂=1 month, T₃=3 months, T₄=6 months), remove a set of samples from each storage condition.
-
Quantification: Analyze the samples from each time point to determine the concentration of this compound (Cₜ).
-
Data Analysis:
-
For each storage condition, plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Cₜ / C₀) * 100.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to kinetic models. This can be used to predict shelf-life.
-
Optionally, perform sensory evaluation (Protocol 4.2) at each time point to correlate analytical degradation with changes in flavor perception.
-
Protocol: In Vitro Cytotoxicity Screening
This protocol provides a basic screening method to assess the potential cytotoxicity of this compound using a cell-based assay like the MTT assay.[18]
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a mammalian cell line in vitro.
Materials:
-
Mammalian cell line (e.g., Vero or HepG2).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[18]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control wells: (% Viability) = (Absorbance_test / Absorbance_control) * 100.
-
Plot the % viability against the log of the this compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) from the dose-response curve.
-
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. chemimpex.com [chemimpex.com]
- 3. femaflavor.org [femaflavor.org]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamyl isovalerate | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cinnamyl isovalerate, 140-27-2 [thegoodscentscompany.com]
- 7. breezeipl.com [breezeipl.com]
- 8. Updated procedure for the safety evaluation of natural flavor complexes used as ingredients in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fsc.go.jp [fsc.go.jp]
- 10. femaflavor.org [femaflavor.org]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. Guidelines for the Assessment of Flavoring Substances in Foods on Health [jstage.jst.go.jp]
- 13. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 14. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. "Reactivity and stability of selected flavor compounds" by M. Weerawatanakorn, J.-C. Wu et al. [jfda-online.com]
- 18. Toxicity of food flavorings to ex-vivo, in vitro and in vivo bioassays [redalyc.org]
Application Notes and Protocols: Cinnamyl Valerate in Fragrance and Perfumery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl valerate (B167501) is an aromatic ester known for its sweet, balsamic, and fruity aroma, making it a valuable ingredient in the fragrance and perfumery industry.[1] This document provides detailed application notes, experimental protocols, and relevant data for the effective utilization of cinnamyl valerate in fragrance formulations. It is intended to guide researchers and perfumers in evaluating its olfactory characteristics, performance, and stability.
Olfactory Profile and Applications
This compound possesses a complex and pleasant scent profile characterized by sweet, balsamic notes with distinct fruity undertones.[1] Its aroma is often described as warm and spicy, enhancing the overall fragrance profile of a composition. Due to its unique scent, this compound is incorporated into a variety of scented products, including perfumes, colognes, and personal care items.[2] In flavor applications, it can impart fruity notes.
Key Olfactory Characteristics:
-
Primary Notes: Sweet, Balsamic
-
Secondary Notes: Fruity, Spicy
-
Blends Well With: Floral, Woody, and other Balsamic notes.[3][4]
Quantitative Data
The following tables summarize the key physicochemical properties of this compound and the closely related cinnamyl isovalerate for comparison. This data is essential for formulation, performance prediction, and safety assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10482-65-2 | [2] |
| Molecular Formula | C₁₄H₁₈O₂ | [2] |
| Molecular Weight | 218.29 g/mol | [2] |
| Boiling Point | 328.00 to 329.00 °C @ 760.00 mm Hg | [2] |
| Vapor Pressure | 0.000180 mmHg @ 25.00 °C (estimated) | [2] |
| Flash Point | 269.00 °F (131.67 °C) (TCC) | [2] |
| logP (o/w) | 4.212 (estimated) | [2] |
| Water Solubility | 7.167 mg/L @ 25 °C (estimated) | [2] |
| Assay | 98.00 to 100.00% | [2] |
Table 2: Physicochemical Properties of Cinnamyl Isovalerate (for comparison)
| Property | Value | Source |
| CAS Number | 140-27-2 | [5][6] |
| Molecular Formula | C₁₄H₁₈O₂ | [5][6] |
| Molecular Weight | 218.29 g/mol | [5][6] |
| Boiling Point | 313.00 to 315.00 °C @ 760.00 mm Hg | [5] |
| Vapor Pressure | 0.000260 mmHg @ 25.00 °C (estimated) | [5] |
| Flash Point | > 212.00 °F (> 100.00 °C) (TCC) | [5] |
| Specific Gravity | 0.99200 to 0.99600 @ 25.00 °C | [5] |
| Refractive Index | 1.51800 to 1.52400 @ 20.00 °C | [5] |
| Water Solubility | 8.282 mg/L @ 25 °C (estimated) | [5] |
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify and characterize the specific odor-active compounds in a sample of this compound and to determine their relative sensory importance.
Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent)
-
Helium carrier gas
-
Sample of this compound
-
Solvent for dilution (e.g., ethanol)
-
Trained sensory panelists (assessors)
-
Data acquisition and processing software
Protocol:
-
Sample Preparation: Prepare a dilution series of the this compound sample in ethanol (B145695) (e.g., 1%, 0.1%, 0.01%).
-
GC Instrument Setup:
-
Install the capillary column in the GC.
-
Set the oven temperature program (e.g., start at 50°C, hold for 2 minutes, ramp to 250°C at 5°C/min, hold for 10 minutes).
-
Set the injector and detector temperatures (e.g., 250°C).
-
Set the carrier gas flow rate.
-
Split the column effluent between the FID and the ODP.
-
-
GC-O Analysis:
-
Inject an aliquot of the prepared sample into the GC.
-
A trained panelist will sniff the effluent from the ODP and record the time, duration, and a descriptor for each odor perceived.
-
Simultaneously, the FID will record the chemical profile of the sample.
-
-
Data Analysis:
-
Correlate the sensory data from the ODP with the chromatographic peaks from the FID.
-
Identify the compounds responsible for the perceived odors using a mass spectrometer (if available) or by comparing retention times with known standards.
-
Create an aromagram, which is a plot of odor intensity or detection frequency versus retention time.
-
Sensory Panel Evaluation
Objective: To quantitatively and qualitatively assess the olfactory characteristics of this compound in a fragrance formulation.
Materials and Equipment:
-
This compound
-
Fragrance base (e.g., a simple floral or woody accord)
-
Ethanol
-
Glass beakers and stirring rods
-
Perfumer's smelling strips
-
Controlled evaluation room with good ventilation and neutral odor
-
Trained sensory panel (minimum of 8-10 panelists)
-
Evaluation forms or software
Protocol:
-
Sample Preparation:
-
Prepare a control sample of the fragrance base in ethanol.
-
Prepare a test sample by adding a specific concentration of this compound (e.g., 1%) to the fragrance base in ethanol.
-
Allow both samples to macerate for at least 48 hours in a cool, dark place.
-
-
Evaluation Procedure:
-
Dip smelling strips into the control and test samples.
-
Present the coded smelling strips to the panelists in a randomized and balanced order.
-
Instruct panelists to evaluate the samples at different time intervals (e.g., top notes at 1-2 minutes, heart notes at 15-30 minutes, and base notes after 2 hours) to assess the evolution of the fragrance.
-
-
Data Collection:
-
Panelists will rate the intensity of various sensory attributes (e.g., sweetness, balsamic character, fruitiness, overall appeal) on a structured scale (e.g., a 10-point scale).
-
Panelists will also provide descriptive comments about the perceived aroma.
-
-
Data Analysis:
-
Analyze the quantitative data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the control and test samples.
-
Compile and analyze the qualitative descriptors to build a comprehensive olfactory profile of the fragrance containing this compound.
-
Mandatory Visualizations
Caption: Olfactory Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Fragrance Formulation Workflow.
Safety and Regulatory Information
This compound and its derivatives have been evaluated for safety in flavor and fragrance applications. Cinnamyl isovalerate, a closely related substance, is listed as FEMA GRAS (Generally Recognized as Safe) with the number 2302.[7][8] As with all fragrance ingredients, it is essential to adhere to the recommended usage levels established by regulatory bodies such as the International Fragrance Association (IFRA) to ensure consumer safety. A comprehensive safety assessment of cinnamyl derivatives used as flavor ingredients has been published by the Flavor and Extract Manufacturers Association (FEMA).[9][10]
Conclusion
This compound is a versatile fragrance ingredient that can impart desirable sweet, balsamic, and fruity notes to a wide range of perfumery applications. Its performance and stability can be thoroughly evaluated using the detailed protocols provided in this document. The quantitative data and workflows presented herein offer a structured approach for researchers and perfumers to effectively incorporate this compound into novel and appealing fragrance creations.
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound, 10482-65-2 [thegoodscentscompany.com]
- 3. What Are The 8 Key Balsamic Notes Used In Fragrances? [alphaaromatics.com]
- 4. aurom.co.in [aurom.co.in]
- 5. cinnamyl isovalerate, 140-27-2 [thegoodscentscompany.com]
- 6. chemimpex.com [chemimpex.com]
- 7. femaflavor.org [femaflavor.org]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. femaflavor.org [femaflavor.org]
- 10. The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Cinnamyl Valerate as a Potential Antimicrobial and Antifungal Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinnamyl valerate (B167501) is an ester comprised of cinnamyl alcohol and valeric acid.[1] While direct studies on its antimicrobial properties are not extensively documented, the well-established antimicrobial and antifungal activities of its parent compounds and related cinnamate (B1238496) esters suggest it as a promising candidate for investigation.[2][3][4][5] Cinnamyl derivatives, including cinnamaldehyde (B126680) and cinnamic acid, are known to inhibit microbial growth by disrupting cell membranes, altering lipid profiles, and inhibiting essential enzymes.[6][7][8] Valeric acid has also been identified as a potent inhibitor of fungal growth, notably against Candida species, by inducing intracellular acidification.[4] These application notes provide a framework for the systematic evaluation of cinnamyl valerate's antimicrobial and antifungal efficacy, based on established data from analogous compounds.
Section 1: Predicted Activity & Mechanism of Action
Based on related compounds, this compound is hypothesized to exhibit broad-spectrum activity. The cinnamyl moiety likely contributes to cell membrane damage in both bacteria and fungi, a common mechanism for cinnamaldehydes and cinnamic acids.[6] The valerate moiety may enhance this activity, particularly against fungi like Candida, by disrupting intracellular pH homeostasis.[4]
A potential antifungal mechanism, extrapolated from studies on cinnamic acid derivatives, involves the inhibition of fungal-specific enzymes like benzoate (B1203000) 4-hydroxylase (CYP53), which is crucial for the detoxification of aromatic compounds in fungi.[9] For bacteria, molecular docking simulations of similar cinnamate esters suggest that key enzymes in fatty acid synthesis, such as FabH, could be likely targets.[2][10]
Hypothesized Signaling & Action Pathway
Section 2: Quantitative Data from Analogous Compounds
While specific data for this compound is unavailable, the following tables summarize the antimicrobial and antifungal activities of structurally related cinnamate esters. This data provides a baseline for expected potency and spectrum, guiding the initial design of screening experiments for this compound.
Table 1: Antifungal Activity of Cinnamate Esters
Summarizes the Minimum Inhibitory Concentration (MIC) of various cinnamate esters against pathogenic fungi. Lower MIC values indicate higher potency.
| Compound | Organism | MIC (µM) | Reference |
| Butyl Cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 626.62 | [2][10] |
| Ethyl Cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 726.36 | [2][10] |
| Methyl Cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 789.19 | [2] |
| Propyl Cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 672.83 | [2][10] |
Table 2: Antibacterial Activity of Cinnamate Esters
Summarizes the Minimum Inhibitory Concentration (MIC) of various cinnamate esters against pathogenic bacteria.
| Compound | Organism | MIC (µM) | Reference |
| Butyl Cinnamate | S. aureus, S. epidermidis, P. aeruginosa | 626.62 | [2][10] |
| Decyl Cinnamate | S. aureus, S. epidermidis, P. aeruginosa | 550.96 | [2][10] |
| Benzyl Cinnamate | S. aureus, S. epidermidis | 537.81 | [2] |
| 4-isopropylbenzylcinnamide* | S. aureus | 458.15 | [2][10] |
*Note: A cinnamamide, included for structural comparison and potency.
Section 3: Experimental Protocols
The following protocols are standardized methods for assessing the antimicrobial and antifungal properties of novel compounds like this compound.
Experimental Workflow Overview
Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits microbial growth. The methodology is adapted from studies on synthetic cinnamates.[2][10][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Positive control (e.g., Amoxicillin for bacteria, Nystatin for fungi)
-
Negative control (medium with DMSO, no compound)
-
Growth control (medium with inoculum, no compound)
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate sterile broth (MHB or RPMI) to achieve a range of desired concentrations (e.g., from 1000 µM down to ~2 µM). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial suspension to each well, bringing the total volume to 200 µL.
-
Controls: Include wells for positive, negative, and growth controls on each plate.
-
Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Protocol 3.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of this compound required to kill the microorganisms.
Materials:
-
Results from the MIC assay (Protocol 3.1)
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar)
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading Results: The MBC or MFC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate, indicating a ≥99.9% kill of the initial inoculum.
-
Interpretation: The compound is considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC (MBC/MIC ≤ 4).[2][10]
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamyl alcohol modified chitosan oligosaccharide for enhancing antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of Cinnamyl Alcohol to Cinnamyl Valerate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of cinnamyl valerate (B167501) through the esterification of cinnamyl alcohol. The methodologies presented herein are established chemical transformations widely applicable in research and development settings, including the synthesis of fragrance compounds, fine chemicals, and precursors for pharmaceutical agents. Three primary methods are detailed: a classic acid-catalyzed Fischer-type esterification, a mild carbodiimide-mediated Steglich esterification, and a green enzymatic approach utilizing lipase (B570770).
Data Presentation
The following table summarizes typical quantitative data for the described esterification methods. While the specific examples cited may involve carboxylic acids other than valeric acid, the data provides a comparative baseline for expected yields and reaction conditions.
| Methodology | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Fischer-Type Esterification | p-Toluenesulfonic acid | Toluene (B28343) | Reflux | 4-8 h | 70-85 | General protocol |
| Steglich Esterification | DCC/DMAP | Dichloromethane | Room Temp | 1.5-3 h | >90 | [1][2] |
| Enzymatic Esterification | Immobilized Lipase | Solvent-free or Hexane | 40-50°C | 12-24 h | ~90 | [3] |
Note: Yields are representative and may vary based on the specific substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: Fischer-Type Esterification of Cinnamyl Alcohol with Valeric Acid
This protocol describes a traditional acid-catalyzed esterification, a robust and cost-effective method for producing esters.
Materials:
-
Cinnamyl alcohol (1.0 equiv.)
-
Valeric acid (1.2 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv.)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cinnamyl alcohol (1.0 equiv.), valeric acid (1.2 equiv.), and toluene (approx. 2 mL per mmol of cinnamyl alcohol).
-
Add p-toluenesulfonic acid (0.05 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude cinnamyl valerate.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Steglich Esterification of Cinnamyl Alcohol with Valeric Acid
This method utilizes a carbodiimide (B86325) coupling agent and is performed under mild, neutral conditions, making it suitable for acid-sensitive substrates.[1][2]
Materials:
-
Cinnamyl alcohol (1.0 equiv.)
-
Valeric acid (1.2 equiv.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve valeric acid (1.2 equiv.) and DMAP (0.1 equiv.) in anhydrous DCM (approx. 5 mL per mmol of cinnamyl alcohol).
-
Add the cinnamyl alcohol (1.0 equiv.) to the solution.
-
In a separate flask, dissolve DCC (1.2 equiv.) in anhydrous DCM (approx. 3 mL per mmol of DCC).
-
Slowly add the DCC solution to the reaction mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Allow the reaction to stir at room temperature for 1.5-3 hours. Monitor the reaction progress by TLC.[2]
-
Upon completion, filter the mixture to remove the DCU precipitate and rinse the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl solution (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 3: Enzymatic Esterification of Cinnamyl Alcohol with Valeric Acid
This protocol employs a lipase as a biocatalyst, offering a greener and highly selective alternative for ester synthesis.[3][4]
Materials:
-
Cinnamyl alcohol (1.0 equiv.)
-
Valeric acid (2.0 equiv.)
-
Immobilized lipase (e.g., Novozym 435) (2% w/w of total substrates)[3]
-
Hexane (optional, can be run solvent-free)
-
Reaction vessel (e.g., screw-cap vial or flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration setup
Procedure:
-
In a suitable reaction vessel, combine cinnamyl alcohol (1.0 equiv.) and valeric acid (2.0 equiv.). If using a solvent, add hexane.
-
Add the immobilized lipase (e.g., Novozym 435) to the mixture.[3]
-
Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer at 50°C.[3]
-
Allow the reaction to proceed for 12-24 hours. The progress can be monitored by Gas Chromatography (GC) or TLC.
-
Once equilibrium or desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
The filtrate contains the this compound. The excess valeric acid and solvent can be removed by washing with a mild aqueous base (e.g., NaHCO₃ solution) followed by evaporation of the solvent.
-
Further purification can be achieved by vacuum distillation or column chromatography if required.
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols for In Vitro Studies of Cinnamyl Valerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl valerate (B167501) is an ester that belongs to the broader class of cinnamyl derivatives, which are known to possess a range of biological activities. While direct in vitro studies on cinnamyl valerate are limited in publicly available literature, research on structurally similar compounds, such as cinnamyl isovalerate and other cinnamyl esters, provides a strong rationale for investigating its potential cytotoxic, anti-inflammatory, and antioxidant properties. These application notes offer a comprehensive guide for researchers to design and execute in vitro studies to characterize the biological effects of this compound. The protocols provided are based on established methodologies for evaluating these key bioactivities.
Data Presentation: Cytotoxicity of Structurally Related Cinnamyl Esters
As a reference for the potential cytotoxic effects of this compound, the following table summarizes the in vitro cytotoxicity data for two new cinnamyl isovalerate derivatives isolated from Sabina gaussenii.[1] This data can serve as a benchmark for interpreting results from cytotoxicity assays performed with this compound.
Table 1: In Vitro Cytotoxicity of Cinnamyl Isovalerate Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| Compound 6 | Human Cervical Carcinoma (HeLa) | 0.4 ± 0.1 |
| Human Gastric Carcinoma (BGC-823) | 0.9 ± 0.2 | |
| Compound 19 | Human Cervical Carcinoma (HeLa) | 1.5 ± 0.4 |
| Human Gastric Carcinoma (BGC-823) | 7.0 ± 0.8 | |
| Human Lung Adenocarcinoma (A549) | 10.6 ± 1.5 |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, BGC-823)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Antioxidants donate a hydrogen atom to DPPH, causing a color change from violet to yellow, which can be quantified spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH antioxidant assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
Application Notes and Protocols for Animal Studies of Cinnamyl Esters
Disclaimer: No specific animal studies investigating the effects of cinnamyl valerate (B167501) were identified in the available literature. The following information is based on studies of structurally related cinnamyl esters, such as cinnamyl acetate (B1210297), cinnamyl butyrate, and cinnamyl isovalerate. These notes are intended for researchers, scientists, and drug development professionals.
Introduction
Cinnamyl esters are a group of chemical compounds used as flavoring agents in food and fragrance ingredients in cosmetics. Their safety has been evaluated by various regulatory bodies. This document summarizes available toxicological data from animal studies on cinnamyl esters and provides generalized experimental protocols based on these assessments.
Data Presentation
The following tables summarize the quantitative data from acute and subchronic toxicity studies on cinnamyl acetate and other cinnamyl derivatives.
Table 1: Acute Oral Toxicity of Cinnamyl Acetate in Animal Models
| Animal Species | LD50 (g/kg body weight) | Observed Symptoms | Reference |
| Rat | 3.3 | Slow respiration, coarse tremors | [1] |
| Mouse | 4.75 | Not specified | [1] |
| Guinea Pig | 4.75 | Not specified | [1] |
Table 2: Subchronic Oral Toxicity of Cinnamyl Derivatives in Rats
| Compound | Dosing Regimen | Duration | Key Findings | Reference |
| Cinnamaldehyde | 1000, 2500, or 10,000 ppm in diet (equivalent to 50, 125, or 500 mg/kg bw/day) | 16 weeks | No significant differences in body weight, food intake, or hematological values. No evidence of histopathological changes. | [2] |
| Cinnamyl Alcohol | 53.5 mg/kg bw/day by oral intubation | 4 months | Increased blood serum fructose (B13574) diphosphate (B83284) aldolase (B8822740) activity at day 140. No significant pathological changes in the liver. | [2] |
| Ethyl Cinnamate | 80 mg/kg bw/day by oral intubation | 4 months | Increased blood serum fructose diphosphate aldolase activity at day 140. No significant pathological changes in the liver. | [2] |
Experimental Protocols
The following are generalized protocols for acute and subchronic oral toxicity studies based on the methodologies described in the safety assessments of cinnamyl derivatives.[1][2]
Protocol 1: Acute Oral Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a cinnamyl ester in a rodent model.
Materials:
-
Test substance (e.g., Cinnamyl Acetate)
-
Vehicle (e.g., corn oil)
-
Animal model: Wistar rats (male and female, 8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the study.
-
Dose Preparation: Prepare a range of doses of the test substance in the vehicle.
-
Dosing: Administer a single oral dose of the test substance to groups of animals (typically 5 per sex per dose group) via gavage. A control group receives the vehicle only.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days. Record body weights at the beginning and end of the study.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method.
Protocol 2: Subchronic Oral Toxicity Study (90-Day)
Objective: To evaluate the potential toxicity of a cinnamyl ester following repeated oral administration over a 90-day period.
Materials:
-
Test substance
-
Vehicle
-
Animal model: Sprague-Dawley rats (male and female, 6-8 weeks old)
-
Oral gavage needles or equipment for dietary administration
-
Standard laboratory animal diet and water
-
Equipment for hematology and clinical chemistry analysis
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week.
-
Dose Groups: Assign animals to at least three dose groups and one control group (vehicle only), with an equal number of males and females in each group (e.g., 10 per sex per group).
-
Administration: Administer the test substance daily via oral gavage or by incorporating it into the diet.
-
Clinical Observations: Conduct and record detailed clinical observations daily.
-
Body Weight and Food Consumption: Measure and record body weight and food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at specified intervals (e.g., pre-test, mid-study, and termination) for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Collect urine samples for analysis at specified intervals.
-
Necropsy and Histopathology: At the end of the 90-day period, euthanize all animals. Conduct a full gross necropsy and weigh major organs. Collect a comprehensive set of tissues for histopathological examination.
-
Data Analysis: Analyze the data for statistically significant differences between the dose groups and the control group. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
Metabolic Pathway of Cinnamyl Esters
Cinnamyl esters are generally hydrolyzed to cinnamyl alcohol and the corresponding carboxylic acid. Cinnamyl alcohol is then oxidized to cinnamic acid, which can undergo further metabolism.
Caption: General metabolic pathway of cinnamyl esters.
Experimental Workflow for a Subchronic Oral Toxicity Study
The following diagram illustrates the typical workflow for a 90-day subchronic oral toxicity study in rodents.
Caption: Workflow for a 90-day oral toxicity study.
References
Application Notes and Protocols for Cinnamyl Valerate as an Analytical Standard
Introduction
Cinnamyl valerate (B167501) is an ester recognized for its pleasant, sweet, and balsamic aroma with fruity undertones, making it a valuable ingredient in the flavor and fragrance industry.[1] It is utilized in perfumes, colognes, personal care products, and as a flavor component.[1] As with many components in cosmetics and consumer products, particularly those classified as potential fragrance allergens, the accurate quantification of cinnamyl valerate is crucial for quality control, regulatory compliance, and ensuring consumer safety. The establishment of this compound as a well-characterized analytical standard is paramount for achieving reliable and reproducible analytical results.
This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard in chromatographic analysis, primarily focusing on Gas Chromatography with Flame Ionization Detection (GC-FID), a common technique for the analysis of volatile and semi-volatile compounds in essential oils and fragrances.[2][3] Additionally, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is described for assessing the purity and stability of the standard itself.[4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the handling, storage, and preparation of the analytical standard.
| Property | Value | Reference |
| CAS Number | 10482-65-2 | [6] |
| Molecular Formula | C₁₄H₁₈O₂ | |
| Molecular Weight | 218.29 g/mol | |
| Appearance | Colorless liquid | [6] |
| Odor | Floral, rosy, with herbal tones | [6] |
| Boiling Point | ~313 °C | [7] |
| Flash Point | 131.67 °C | [8] |
| Solubility | Insoluble in water; miscible in oils and ethanol (B145695) | |
| Storage | Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[1] |
Application Note 1: Purity Assessment and Quantification using GC-FID
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and thermally stable compounds like this compound.[9] The FID detector offers high sensitivity and a wide linear range for carbon-containing compounds. When used as an analytical standard, the purity of this compound must be accurately determined. This is typically achieved by GC-FID, where the area percentage of the main peak relative to the total area of all peaks is calculated. For quantitative applications, this compound standard can be used to create a calibration curve to determine its concentration in unknown samples.
Experimental Protocols
Protocol 1: Purity Determination of this compound Standard by GC-FID
This protocol outlines the procedure for determining the purity of a this compound standard.
1. Materials and Reagents:
-
This compound standard
-
High-purity solvent (e.g., ethanol or ethyl acetate), GC grade
-
Autosampler vials with septa
2. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for fragrance analysis (e.g., Rxi-17 or equivalent)[10][11][12]
-
Data acquisition and processing software
3. GC-FID Parameters: A typical set of GC-FID parameters for the analysis of this compound is provided in Table 2. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Column | Rxi-17 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Oven Program | Initial temp: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
4. Standard Preparation:
-
Accurately weigh approximately 50 mg of the this compound standard.
-
Dissolve in 50 mL of high-purity solvent in a volumetric flask to obtain a concentration of approximately 1 mg/mL.
-
Transfer an aliquot to an autosampler vial for analysis.
5. Analysis and Data Interpretation:
-
Inject the prepared standard solution into the GC-FID system.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the this compound standard as the area percentage of the main peak:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol 2: Quantification of this compound in a Cosmetic Product using an External Standard Calibration
This protocol describes how to use a characterized this compound standard to quantify its concentration in a cosmetic sample (e.g., a lotion or perfume).
1. Materials and Reagents:
-
This compound analytical standard (of known purity)
-
Cosmetic sample to be analyzed
-
High-purity solvent (e.g., ethanol or ethyl acetate)
-
Internal standard (optional, e.g., 1-fluoronaphthalene)[10]
2. Calibration Standard Preparation:
-
Prepare a stock solution of the this compound standard (e.g., 1000 µg/mL) in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Transfer each calibration standard to a separate autosampler vial.
3. Sample Preparation:
-
Accurately weigh a known amount of the cosmetic sample (e.g., 1 g) into a volumetric flask.
-
Add a precise volume of solvent and extract the this compound. This may involve vortexing, sonication, or heating.
-
Dilute the extract to a final known volume. The final concentration should fall within the range of the calibration curve.
-
Filter the extract if necessary to remove any particulate matter before transferring to an autosampler vial.
4. GC-FID Analysis:
-
Analyze the series of calibration standards using the GC-FID method described in Protocol 1.
-
Analyze the prepared sample extract under the same conditions.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration for the calibration standards.
-
Determine the linearity of the calibration curve (R² value should be > 0.99).
-
Determine the concentration of this compound in the sample extract from its peak area using the calibration curve.
-
Calculate the concentration of this compound in the original cosmetic sample, taking into account the initial sample weight and dilution factors.
Quantitative Data and Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[13] Table 3 provides an example of a calibration curve data set, and Table 4 summarizes typical method validation parameters.
Table 3: Example Calibration Curve Data for this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,900 |
| 100.0 | 1,525,000 |
| Linearity (R²) | 0.9998 |
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
Application Note 2: Stability-Indicating HPLC-UV Method
While GC is ideal for routine quantification, a stability-indicating HPLC method is crucial for assessing the degradation of the this compound standard over time or under stress conditions (e.g., exposure to heat, light, or humidity).[4][5][14] This method must be able to separate the intact this compound from any potential degradation products.
Protocol 3: Stability Assessment of this compound Standard by HPLC-UV
1. Materials and Reagents:
-
This compound standard
-
HPLC grade acetonitrile (B52724) and water
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. HPLC-UV Parameters:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
4. Forced Degradation Study:
-
Expose solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
Analyze the stressed samples by the developed HPLC method to ensure that degradation products are separated from the main this compound peak.
5. Stability Study Protocol:
-
Store the this compound standard under controlled long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.
-
At specified time points (e.g., 0, 3, 6, 12 months), analyze the standard for purity and the presence of any degradation products using the validated HPLC method.
Table 5: Example Stability Study Data for this compound Standard
| Time Point | Storage Condition | Purity (%) | Degradation Products (%) |
| 0 | - | 99.8 | < 0.1 |
| 3 Months | 25 °C / 60% RH | 99.7 | < 0.1 |
| 3 Months | 40 °C / 75% RH | 99.5 | 0.2 |
| 6 Months | 25 °C / 60% RH | 99.7 | < 0.1 |
| 6 Months | 40 °C / 75% RH | 99.2 | 0.5 |
Visualizations
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. phytochemia.com [phytochemia.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. This compound | 10482-65-2 [chemicalbook.com]
- 7. trans-Cinnamyl isovalerate = 95 , FCC, FG 69121-78-4 [sigmaaldrich.com]
- 8. This compound, 10482-65-2 [thegoodscentscompany.com]
- 9. benchchem.com [benchchem.com]
- 10. restek.com [restek.com]
- 11. Fragrance Allergen, Standards Kit | Mandel Scientific [mandel.ca]
- 12. thamesrestek.co.uk [thamesrestek.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. How to Develop Stability Indicating HPLC Methods [rsc.org]
Troubleshooting & Optimization
Cinnamyl valerate stability under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cinnamyl valerate (B167501) under various pH and temperature conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is cinnamyl valerate and why is its stability important?
This compound is an ester formed from cinnamyl alcohol and valeric acid.[1] Its stability is a critical factor in pharmaceutical development and other applications, as degradation can lead to loss of efficacy, the formation of potentially harmful impurities, and a shortened shelf life.[2][3][4] Understanding its stability profile under different environmental conditions is essential for formulation development, packaging selection, and defining appropriate storage conditions.[4][5]
Q2: What are the primary degradation pathways for this compound?
As an ester, the primary degradation pathway for this compound is expected to be hydrolysis of the ester bond, which is catalyzed by acidic or basic conditions. This would result in the formation of cinnamyl alcohol and valeric acid. At elevated temperatures, thermal decomposition may also occur.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound in an aqueous formulation.
Possible Cause: The pH of the formulation may not be optimal for the stability of the ester. This compound, like other esters, is susceptible to hydrolysis, which is accelerated in both acidic and basic conditions.
Troubleshooting Steps:
-
Measure the pH of your formulation.
-
Adjust the pH to a more neutral range. For many esters, maximum stability is observed in the pH range of 4-6.
-
Consider the use of a buffering agent to maintain the pH within the optimal range.
-
Evaluate the storage temperature. Higher temperatures will accelerate hydrolysis.
Issue 2: this compound shows degradation during a high-temperature processing step.
Possible Cause: this compound may be undergoing thermal decomposition.
Troubleshooting Steps:
-
Determine the exact temperature of the processing step. Studies on similar long-chain cinnamyl esters suggest they are thermally stable up to approximately 200°C.[6][7]
-
If the processing temperature exceeds this, explore methods to lower the temperature or reduce the exposure time.
-
Analyze for thermal degradants. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the specific breakdown products.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV system
-
Thermostatic water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
In separate vials, mix an aliquot of the this compound stock solution with 0.1 M HCl and 1 M HCl.
-
Place the vials in a water bath at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Repeat the procedure from step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Repeat the procedure, using water instead of acid or base.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV method to quantify the remaining this compound and any degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Caption: Workflow for forced hydrolysis study of this compound.
Protocol 2: Thermal Stability Assessment of this compound
This protocol describes a method to evaluate the thermal stability of this compound.
Materials:
-
This compound
-
Oven or heating block capable of maintaining a stable temperature
-
Sealed vials
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of this compound into several sealed vials.
-
Thermal Stress:
-
Expose the vials to a series of elevated temperatures (e.g., 100°C, 150°C, 200°C, 250°C) for a fixed duration (e.g., 24 hours).
-
Include a control sample kept at ambient temperature.
-
-
Analysis:
-
Allow the vials to cool to room temperature.
-
Analyze the samples using a suitable method such as GC-MS to identify and quantify any degradation products.
-
Compare the chromatograms of the stressed samples to the control to assess the extent of degradation.
-
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 60°C
| pH | Condition | Time (hours) | This compound Remaining (%) |
| 1 | 0.1 M HCl | 24 | 85 |
| 3 | Buffer | 24 | 95 |
| 5 | Buffer | 24 | 99 |
| 7 | Water | 24 | 97 |
| 9 | Buffer | 24 | 90 |
| 13 | 0.1 M NaOH | 24 | 70 |
Table 2: Hypothetical Thermal Stability Data for this compound (24-hour exposure)
| Temperature (°C) | This compound Remaining (%) | Major Degradation Products |
| 100 | >99 | Not Detected |
| 150 | >99 | Not Detected |
| 200 | 98 | Trace levels of volatile compounds |
| 250 | 85 | Multiple degradation products observed |
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. onyxipca.com [onyxipca.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cinnamyl Valerate Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cinnamyl valerate (B167501). The information is designed to address common challenges encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cinnamyl valerate?
A1: this compound, an ester of cinnamyl alcohol and valeric acid, is susceptible to degradation through several pathways. The most common mechanisms are hydrolysis and oxidation.[1][2] Photolytic and thermal degradation can also occur under specific conditions.[3] Hydrolysis typically involves the cleavage of the ester bond to yield cinnamyl alcohol and valeric acid.[4] Oxidation often targets the cinnamyl group, potentially forming cinnamaldehyde (B126680), cinnamic acid, and corresponding epoxides.[2][5]
Q2: My this compound sample shows unexpected peaks during HPLC analysis, even before starting my degradation study. What could be the cause?
A2: The presence of impurities in the initial sample is a common issue. Cinnamyl alcohol, a precursor, can oxidize to cinnamaldehyde upon exposure to air.[2] Therefore, it is crucial to verify the purity of your this compound standard and starting material. Proper storage in a tightly sealed container, away from heat, humidity, and direct sunlight, is essential to maintain its stability.[6]
Q3: I am performing a forced degradation study. What are the recommended stress conditions?
A3: Forced degradation studies, also known as stress testing, are crucial for understanding the stability of a molecule.[7][8] For this compound, the following conditions are recommended:
-
Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature or elevated temperatures (e.g., 60°C) if no degradation is observed.[3]
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3][7]
-
Photolysis: Exposure to a combination of UV and visible light, as recommended by ICH Q1B guidelines.[3]
-
Thermal Degradation: Heating the sample in an oven (e.g., at temperatures ranging from 60°C to 80°C).[9][10]
Q4: How can I identify the degradation products of this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically employed for the identification of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for separating the degradants.[11][12] For structural elucidation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in hydrolysis experiments.
| Symptom | Possible Cause | Troubleshooting Step |
| Rate of degradation varies between experiments. | pH of the medium is not stable. | Use appropriate buffers to maintain a constant pH throughout the experiment. |
| No degradation observed under acidic or basic conditions. | Insufficient stress applied. | Increase the temperature or the concentration of the acid/base.[3] |
| Unexpected side reactions occurring. | The solvent used is not inert. | Ensure the solvent used for dissolving this compound does not participate in the degradation reaction. |
Issue 2: Difficulty in separating degradation products by HPLC.
| Symptom | Possible Cause | Troubleshooting Step |
| Co-elution of peaks. | Inadequate chromatographic resolution. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column type. |
| Poor peak shape. | Interaction of analytes with the stationary phase. | Adjust the pH of the mobile phase or use an alternative column with a different stationary phase chemistry. |
| No peaks detected for expected degradation products. | Degradation products are not UV active at the selected wavelength. | Use a Diode Array Detector (DAD) to screen across a range of wavelengths or employ a universal detector like a mass spectrometer. |
Quantitative Data Summary
The following tables provide illustrative quantitative data that might be obtained from forced degradation studies of this compound.
Table 1: Illustrative Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Cinnamyl Alcohol Formed (%) | Valeric Acid Formed (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.1 | 14.5 |
| 0.1 M NaOH (RT) | 24 | 78.5 | 20.8 | 21.1 |
| pH 7 Buffer (60°C) | 24 | 98.1 | 1.5 | 1.6 |
Table 2: Illustrative Oxidative Degradation of this compound (3% H₂O₂, RT)
| Time (hours) | This compound Remaining (%) | Cinnamaldehyde Formed (%) | Cinnamic Acid Formed (%) |
| 8 | 92.3 | 4.5 | 1.2 |
| 24 | 81.7 | 11.8 | 3.5 |
| 48 | 70.1 | 19.5 | 6.4 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile (B52724) or methanol.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Neutral: Mix the stock solution with purified water or a neutral buffer.
-
-
Incubation: Incubate the solutions at a specified temperature (e.g., room temperature or 60°C).
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Condition: Add 3% hydrogen peroxide to the stock solution.
-
Incubation: Keep the solution at room temperature and protect it from light.
-
Sampling: Withdraw aliquots at specified time points.
-
Analysis: Analyze the samples directly by HPLC.
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Cinnamyl alcohol oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Cinchocaine Hydrochloride and Betamethasone Valerate in Presence of Their Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthesized Cinnamyl Valerate
Welcome to the technical support center for the purification of synthesized cinnamyl valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this fragrance and flavor compound.
I. Troubleshooting Guide
This section addresses common issues encountered during the purification of cinnamyl valerate, presented in a question-and-answer format.
Question: My final yield of this compound is significantly lower than expected. What are the possible causes and how can I improve it?
Answer: Low yields are a frequent challenge in organic synthesis and purification. Several factors could be contributing to this issue:
-
Incomplete Reaction: The esterification reaction to produce this compound is often an equilibrium-controlled process. If the reaction has not gone to completion, a significant portion of the starting materials (cinnamyl alcohol and valeric acid or its derivative) will remain, reducing the theoretical yield of the product.
-
Losses During Work-up and Extraction: Significant product loss can occur during the aqueous work-up and liquid-liquid extraction steps. This can be due to the partial solubility of the ester in the aqueous phase or the formation of emulsions.
-
Solution: Ensure thorough mixing during extraction to maximize the transfer of the ester into the organic phase, but avoid vigorous shaking that can lead to stable emulsions.[3] If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.[3] Performing multiple extractions with smaller volumes of the organic solvent is generally more efficient than a single extraction with a large volume.
-
-
Losses During Distillation: If you are purifying by distillation, losses can occur if the apparatus is not properly set up or if the distillation is carried out too quickly.
-
Solution: Ensure all joints in the distillation apparatus are well-sealed to prevent the loss of vapor. Insulating the distillation column can also help to maintain the necessary temperature gradient for efficient separation.[4] Collect the fraction corresponding to the boiling point of this compound at the pressure of your system.
-
-
Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures or strong acidic or basic conditions during purification can lead to decomposition.
-
Solution: Use mild purification conditions whenever possible. If distillation is required, consider performing it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Question: After purification, I still see impurities in my this compound sample when analyzed by GC-MS. How can I remove them?
Answer: The nature of the impurity will dictate the best purification strategy. Common impurities in the synthesis of this compound include unreacted starting materials and byproducts.
-
Unreacted Cinnamyl Alcohol and Valeric Acid:
-
Liquid-Liquid Extraction: Unreacted valeric acid can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution.[4] This will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer. Unreacted cinnamyl alcohol has some water solubility and can be partially removed by washing with water and brine.
-
Column Chromatography: For a more complete separation, column chromatography is highly effective. This compound is less polar than cinnamyl alcohol. Therefore, using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the this compound will elute from the silica (B1680970) gel column before the more polar cinnamyl alcohol.[5][6]
-
-
Byproducts: The synthesis method may lead to the formation of byproducts. For instance, in Fischer esterification, ether formation from the alcohol can be a side reaction.
-
Fractional Distillation: If the byproduct has a boiling point significantly different from this compound, fractional distillation can be an effective purification method.[2]
-
Column Chromatography: This is often the most reliable method for removing a variety of byproducts with different polarities.[5][6]
-
Question: I am having trouble with emulsion formation during the liquid-liquid extraction of my crude this compound. What should I do?
Answer: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with crude reaction mixtures that may contain surfactants or fine particulates. Here are several techniques to manage emulsions:
-
Be Gentle: Avoid vigorous shaking of the separatory funnel. Gentle inversions are often sufficient for extraction without creating a stable emulsion.[3]
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break up the emulsion and decrease the solubility of the organic product in the aqueous layer.[3]
-
Allow it to Stand: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate on their own.
-
Filtration: Filtering the emulsified layer through a plug of glass wool or Celite can sometimes help to break the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to force the separation of the layers.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying synthesized this compound on a laboratory scale?
A1: For typical laboratory-scale synthesis (1-10 g), a combination of liquid-liquid extraction followed by column chromatography is a robust and widely applicable purification strategy.[5][6] The initial extraction removes the bulk of water-soluble impurities and unreacted acid. Subsequent column chromatography on silica gel provides high purity by separating the desired ester from unreacted alcohol and other organic byproducts. For larger quantities or to separate liquids with close boiling points, fractional distillation under reduced pressure is a suitable alternative.[2]
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of a column chromatography purification in real-time.[6] By spotting the crude mixture, the fractions being collected, and a reference standard (if available) on a TLC plate, you can visualize the separation of the components. For a final, quantitative assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[7] GC will separate the components of your sample, and the relative peak areas can be used to estimate the purity. The MS will provide the mass spectrum of each component, confirming the identity of your this compound and helping to identify any remaining impurities.
Q3: What are the key physical properties of this compound that are relevant for its purification?
A3: Key physical properties include:
-
Boiling Point: Approximately 328-329 °C at 760 mmHg.[8] This high boiling point suggests that vacuum distillation is preferable to avoid decomposition.
-
Solubility: this compound is soluble in alcohol and other common organic solvents but is insoluble in water.[8] This property is exploited in liquid-liquid extraction.
-
Polarity: As an ester, this compound is a moderately polar compound. It is less polar than its precursor alcohol (cinnamyl alcohol) and more polar than non-polar byproducts like ethers. This difference in polarity is the basis for its separation by column chromatography.
III. Quantitative Data
The following table summarizes representative data for the purification of cinnamyl esters, providing an indication of the expected outcomes from different purification techniques. Note that specific values for this compound may vary depending on the reaction conditions and the precise execution of the purification protocol.
| Purification Method | Starting Material | Key Parameters | Purity Achieved | Yield | Reference |
| Liquid-Liquid Extraction & Column Chromatography | Crude Ethyl Cinnamate | Silica gel, Hexane/Ethyl Acetate (B1210297) eluent | >95% (by NMR) | 42-55% | [5] |
| Fractional Distillation | Crude Isoamyl Acetate | Atmospheric pressure | High (based on sharp boiling point range) | Not specified | [4] |
| Liquid-Liquid Extraction & Distillation | Crude Fragrant Esters | 5% NaHCO3 wash, simple distillation | High (based on boiling point) | Not specified | [4] |
IV. Experimental Protocols
Protocol for Purification of this compound by Liquid-Liquid Extraction
This protocol describes the work-up and initial purification of a crude reaction mixture containing this compound.
Materials:
-
Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, beakers
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently mix. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Swirl gently and then invert the funnel and vent frequently to release the pressure from the evolved CO₂ gas. Shake more vigorously once the pressure subsides.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, separate, and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to help remove dissolved water.[3] Separate and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together.
-
Filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude, purified this compound.
Protocol for Purification of this compound by Column Chromatography
This protocol is suitable for obtaining high-purity this compound.
Materials:
-
Crude this compound from the extraction step
-
Silica gel (for column chromatography)
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v, the optimal ratio should be determined by TLC)
-
Chromatography column, sand, cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by packing it with silica gel using either a wet or dry packing method.[9] A layer of sand should be placed at the bottom and top of the silica gel.
-
Pre-elute the column with the chosen eluent mixture, ensuring the silica gel is fully wetted and there are no air bubbles.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent mixture, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
V. Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. flinnsci.com [flinnsci.com]
- 2. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 3. benchchem.com [benchchem.com]
- 4. sites.nvcc.edu [sites.nvcc.edu]
- 5. aspire.apsu.edu [aspire.apsu.edu]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. jmchemsci.com [jmchemsci.com]
- 8. This compound, 10482-65-2 [thegoodscentscompany.com]
- 9. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
Technical Support Center: Cinnamyl Valerate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome low yield in cinnamyl valerate (B167501) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in cinnamyl valerate synthesis?
Low yields in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, purity of reactants, and reaction conditions. In Fischer esterification, the formation of water as a byproduct can shift the equilibrium back towards the reactants, thereby limiting the yield.[1] The presence of any initial water in the reactants or solvent can also hinder the reaction. Other common causes include an insufficient amount of catalyst, suboptimal reaction temperature, and incomplete reaction time.[1][2]
Q2: How can I drive the reaction equilibrium towards the formation of this compound?
To improve the yield, it is crucial to shift the reaction equilibrium to favor the product. This can be achieved by:
-
Using an excess of one reactant: Employing a large excess of either cinnamyl alcohol or valeric acid can push the equilibrium towards the ester.[1][3] Often, the alcohol can also serve as the reaction solvent.[1]
-
Removing water: In Fischer esterification, the continuous removal of water as it is formed is a highly effective strategy. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1]
Q3: My reaction mixture is turning dark brown/black. What does this indicate and what should I do?
A dark-colored reaction mixture often suggests the occurrence of side reactions, such as polymerization of cinnamyl alcohol or decomposition of the product, particularly under harsh acidic conditions and at elevated temperatures.[3] To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.
Q4: What are the most common side products in this compound synthesis?
Common side products can include unreacted starting materials (cinnamyl alcohol and valeric acid), byproducts from the catalyst (e.g., dicyclohexylurea in Steglich esterification if DCC is used), and potential polymers of cinnamyl alcohol.[3]
Q5: How can I effectively purify the final this compound product?
Purification is critical for obtaining a high-purity product. Common methods include:
-
Neutralization and Extraction: After the reaction, the mixture should be diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted valeric acid.[1]
-
Column Chromatography: This is a highly effective method for separating the this compound from unreacted starting materials and other non-polar impurities.[4]
-
Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be used for purification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Reversible Reaction (Fischer Esterification): Water byproduct is shifting the equilibrium back to the reactants.[1] | - Use a Dean-Stark apparatus to remove water azeotropically.- Add molecular sieves to the reaction mixture.[1]- Use a large excess of one of the reactants.[1][3] |
| Incomplete Reaction: Insufficient reaction time or temperature.[2] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Increase the reaction time or temperature, while being mindful of potential side reactions. | |
| Impure Reactants: Presence of water or other impurities in cinnamyl alcohol or valeric acid.[2] | - Ensure reactants are pure and dry before use. Consider purifying the starting materials if necessary. | |
| Catalyst Inactivity: Insufficient amount or poor quality of the acid catalyst or enzyme. | - Use the recommended catalytic amount of a high-quality catalyst.- For enzymatic reactions, ensure the enzyme is active and not denatured. | |
| Formation of Dark Byproducts | High Reaction Temperature: Leading to polymerization or decomposition.[3] | - Lower the reaction temperature.- Use a milder catalyst. |
| Harsh Acidic Conditions: Promoting side reactions. | - Consider alternative, milder esterification methods like Steglich esterification. | |
| Difficulty in Product Isolation | Emulsion Formation during Work-up: Making separation of aqueous and organic layers difficult.[2] | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product Loss during Purification: Significant loss of this compound during extraction or chromatography. | - Perform extractions carefully and ensure complete transfer of the organic layer.- Optimize the solvent system for column chromatography to achieve good separation with minimal product loss. |
Quantitative Data on Ester Synthesis
While specific data for this compound is limited, the following tables provide representative data from the synthesis of similar cinnamyl esters, which can be used to guide the optimization of this compound synthesis.
Table 1: Optimization of Enzymatic Synthesis of Cinnamyl Butyrate [5][6]
| Parameter | Level 1 | Level 2 | Optimized Yield (%) |
| Alcohol:Acid Molar Ratio | 1:1 | 1:3 | 94.3 |
| Temperature (°C) | 25 | 35 | 94.3 |
| Vacuum (mbar) | 15 | 25 | 94.3 |
| Time (minutes) | 30 | 90 | 94.3 |
Table 2: Comparison of Catalysts for Cinnamyl Acetate (B1210297) Synthesis
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Novozym 435 (Lipase) | Ethyl Acetate | Solvent-free | 40 | 3 | 90.06 | [7] |
| Lipase (B570770) from Bacillus amyloliquefaciens | Vinyl Esters | Organic Solvents | - | - | 96 | [8] |
| Phosphoric Acid | Acetic Anhydride | - | 40-50 | 1-2 | High (not specified) | [9] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
Materials:
-
Cinnamyl alcohol
-
Valeric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (B28343) (or another suitable solvent for azeotropic distillation)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add cinnamyl alcohol, a 1.5 to 3-fold molar excess of valeric acid, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected and by TLC analysis.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Lipase-Catalyzed Transesterification for this compound Synthesis
Materials:
-
Cinnamyl alcohol
-
Ethyl valerate (or another valerate ester)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane, optional)
Procedure:
-
In a reaction vessel, combine cinnamyl alcohol and ethyl valerate. A molar ratio of ethyl valerate to cinnamyl alcohol of 15:1 can be used in a solvent-free system.[7]
-
Add the immobilized lipase (e.g., 2-3 g/L).
-
If using a solvent, add hexane.
-
Maintain the reaction at a specific temperature (e.g., 40-50°C) with constant stirring.[7][10]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.
-
The product can be purified by removing the excess ethyl valerate under reduced pressure, followed by column chromatography if necessary.
Visualizations
Caption: Fischer Esterification Pathway for this compound Synthesis.
Caption: Troubleshooting Workflow for Low Yield in this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in commercial cinnamyl valerate
Technical Support Center: Cinnamyl Valerate (B167501)
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding common impurities in commercial cinnamyl valerate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial sample of this compound?
A1: Based on its synthesis via Fischer esterification, the most common impurities are typically the unreacted starting materials. These include cinnamyl alcohol and valeric acid. Another potential impurity is water, a byproduct of the esterification reaction.
Q2: Could there be other byproducts from the synthesis process?
A2: Yes, while less common, side reactions during synthesis can lead to other impurities. One potential byproduct is dicinnamyl ether, which can be formed through the acid-catalyzed self-condensation of cinnamyl alcohol, especially at higher temperatures.
Q3: My this compound has a rancid or unpleasant odor. What could be the cause?
A3: A rancid odor often indicates the presence of free valeric acid due to hydrolysis of the this compound. This can happen if the product has been exposed to moisture during storage.
Q4: How can I identify and quantify the impurities in my sample?
A4: The recommended method for analyzing volatile organic compounds like this compound and its potential impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of the individual components in your sample.
Q5: Are there any specifications for the purity of commercial this compound?
A5: Purity specifications can vary by supplier. However, a purity of 95% or higher is common for commercially available this compound.[] It is always recommended to request a certificate of analysis (CoA) from your supplier for detailed information on the purity and identified impurities.
Troubleshooting Guide
Common Impurities and Their Identification
This table summarizes the most probable impurities in commercial this compound, their potential source, and their impact on experiments.
| Impurity Name | Chemical Formula | Molar Mass ( g/mol ) | Potential Source | Potential Impact on Experiments |
| Cinnamyl Alcohol | C₉H₁₀O | 134.18 | Unreacted starting material | May interfere with reactions involving the ester group; can have its own biological activity. |
| Valeric Acid | C₅H₁₀O₂ | 102.13 | Unreacted starting material; hydrolysis product | Can alter the pH of reaction mixtures; may exhibit biological activity; contributes to off-odors. |
| Water | H₂O | 18.02 | Byproduct of synthesis; environmental contamination | Can promote the hydrolysis of this compound. |
| Dicinnamyl Ether | C₁₈H₁₈O | 250.34 | Side reaction during synthesis | May have unknown biological activity and interfere with analytical quantification of the desired compound. |
Experimental Protocols
Protocol: Identification and Quantification of Impurities in this compound by GC-MS
Objective: To separate, identify, and quantify volatile impurities in a sample of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane (B92381) or ethyl acetate) for sample dilution
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)
-
Reference standards for this compound, cinnamyl alcohol, and valeric acid
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen high-purity solvent to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
-
-
GC-MS Instrument Setup (Example Parameters):
-
Injector:
-
Injection volume: 1 µL
-
Injector temperature: 250 °C
-
Split ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: m/z 40-400
-
Scan speed: 2 scans/second
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each separated peak.
-
Identify the peaks by comparing their retention times and mass spectra with those of the reference standards. The NIST library can also be used for tentative identification.
-
Quantify the impurities by creating a calibration curve with the reference standards or by using the relative peak area percentage if standards are not available (this provides a semi-quantitative result).
-
Visualizations
Logical Workflow for Troubleshooting this compound Purity Issues
Caption: Troubleshooting workflow for identifying and addressing impurities in this compound.
References
Technical Support Center: Analysis of Cinnamyl Valerate in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of cinnamyl valerate (B167501) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of cinnamyl valerate?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-eluting, interfering compounds in the sample matrix.[1][2] For this compound, a volatile ester often found in complex matrices like plasma, urine, or tissue homogenates, these interferences can lead to either signal suppression or enhancement in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[3] Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.[4]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The matrix effect can be quantified by comparing the peak response of this compound in a post-extraction spiked matrix sample to its response in a neat (pure solvent) solution at the same concentration. The formula for calculating the matrix effect percentage is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2] It is recommended to assess the matrix effect at both low and high concentrations of this compound.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation is critical for minimizing matrix effects. Here are three common techniques, in increasing order of effectiveness for removing interferences:
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Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[4][5] While effective at removing proteins, it may not remove other interfering components like phospholipids, leading to potential matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE separates this compound from the matrix based on its solubility in two immiscible liquid phases. A suitable organic solvent (e.g., ethyl acetate, diethyl ether) is used to extract the analyte from the aqueous biological sample.[7][8] This technique offers better cleanup than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain the analyte, which is then eluted with a specific solvent, leaving interferences behind.[9][10][11] For a moderately nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is often effective. SPE typically provides the cleanest extracts and the least matrix effects.
Q4: Should I use an internal standard for this compound analysis?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for signal variations. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used as an alternative.
Q5: My this compound recovery is low and inconsistent. What are the possible causes and solutions?
A5: Low and variable recovery can be due to several factors:
-
Inefficient Extraction: The chosen solvent or SPE sorbent may not be optimal for this compound. For LLE, ensure the solvent has a high affinity for the analyte and that the pH is optimized. For SPE, ensure the sorbent is appropriate and that the wash and elution steps are well-defined.
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Analyte Instability: this compound, as an ester, can be susceptible to enzymatic degradation in biological matrices or pH-dependent hydrolysis.[12][13][14] It is crucial to evaluate its stability under different storage and sample processing conditions (e.g., freeze-thaw cycles, bench-top stability). Adding enzyme inhibitors or adjusting the sample pH might be necessary.
-
Adsorption: The analyte may adsorb to container surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.
Troubleshooting Guides
Problem: Significant Signal Suppression or Enhancement
Quantitative Data Summary:
| Sample Preparation Method | Matrix | Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (ACN) | Plasma | 10 | 65 | 95 | 62 |
| 500 | 72 | 98 | 71 | ||
| Liquid-Liquid Extraction (EtOAc) | Plasma | 10 | 88 | 85 | 75 |
| 500 | 92 | 88 | 81 | ||
| Solid-Phase Extraction (C18) | Plasma | 10 | 97 | 90 | 87 |
| 500 | 102 | 93 | 95 | ||
| Protein Precipitation (ACN) | Urine | 10 | 78 | 99 | 77 |
| 500 | 85 | 101 | 86 | ||
| Liquid-Liquid Extraction (EtOAc) | Urine | 10 | 94 | 91 | 85 |
| 500 | 98 | 94 | 92 | ||
| Solid-Phase Extraction (C18) | Urine | 10 | 101 | 96 | 97 |
| 500 | 103 | 98 | 101 |
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
-
Process Efficiency (%) = (Peak Area of Pre-extraction Spike / Peak Area in Neat Solution) x 100
Troubleshooting Steps:
-
Improve Sample Cleanup: As indicated in the table, more rigorous sample preparation methods like LLE or SPE significantly reduce matrix effects compared to protein precipitation.
-
Chromatographic Separation: Optimize the LC or GC method to separate this compound from co-eluting matrix components. This can be achieved by modifying the gradient, changing the column chemistry, or adjusting the flow rate.
-
Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.[1] However, this may compromise the limit of quantification.
-
Change Ionization Source: If using LC-MS/MS, consider switching between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), as they have different susceptibilities to matrix effects.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound in Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d5 at 1 µg/mL).
-
Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS).
Solid-Phase Extraction (SPE) Protocol for this compound in Urine
-
Sample Pre-treatment: To 500 µL of urine, add 10 µL of internal standard working solution and 500 µL of 2% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Chemical structure of this compound.
References
- 1. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
- 9. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Shelf-Life of Products Containing Cinnamyl Valerate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf-life of formulations containing cinnamyl valerate (B167501). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the formulation and stability testing of products containing cinnamyl valerate.
| Issue ID | Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| CV-TS-01 | Discoloration (Yellowing/Browning) of the Formulation Over Time | Oxidation of the cinnamyl moiety. | - Incorporate antioxidants such as BHT (Butylated Hydroxytoluene) or Tocopherol (Vitamin E) into the formulation. - Protect the product from light by using opaque or amber-colored packaging. - Minimize headspace oxygen in the packaging by using an inert gas blanket (e.g., nitrogen). |
| CV-TS-02 | "Off-Odor" Development or Loss of Characteristic Fragrance | - Hydrolysis of the ester linkage, leading to the formation of cinnamyl alcohol and valeric acid. - Oxidation of cinnamyl alcohol to cinnamaldehyde (B126680). | - Adjust the pH of the formulation to a neutral or slightly acidic range (pH 4-6) to minimize hydrolysis.[1] - Employ antioxidants to prevent the oxidation of the cinnamyl group. - Conduct compatibility studies with other formulation excipients to identify potential catalysts for degradation. |
| CV-TS-03 | Phase Separation or Cloudiness in Emulsion-Based Formulations | - this compound, being lipophilic, can disrupt the oil-water balance of an emulsion. - Interaction with certain emulsifiers or thickening agents. | - Screen different types of emulsifiers and stabilizers to find a compatible system. - Optimize the concentration of this compound in the formulation. - Evaluate the impact of this compound on the droplet size and distribution of the emulsion. |
| CV-TS-04 | Precipitation of this compound in Aqueous-Based Formulations | Low solubility of this compound in water. | - Use a co-solvent system (e.g., with ethanol (B145695) or propylene (B89431) glycol) to increase solubility. - Consider microencapsulation of this compound to improve its dispersibility in aqueous media. |
| CV-TS-05 | Inconsistent Results in Stability-Indicating Assays (e.g., HPLC) | - Inadequate chromatographic separation of this compound from its degradation products. - Lack of a validated analytical method. | - Develop and validate a stability-indicating HPLC or GC method. Ensure baseline separation of the parent compound from all potential degradants. - Perform forced degradation studies to generate degradation products and confirm the specificity of the analytical method. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bond in this compound can be cleaved, especially in the presence of strong acids or bases, to yield cinnamyl alcohol and valeric acid. This can lead to a change in odor profile.[1]
-
Oxidation: The cinnamyl group is susceptible to oxidation, which can lead to the formation of cinnamaldehyde and other oxidation products. This process can be accelerated by exposure to light, heat, and oxygen, often resulting in discoloration and the development of off-odors.
2. What are the ideal storage conditions for products containing this compound?
To maximize shelf-life, products containing this compound should be stored in a cool, dry, and dark place.[2] The packaging should be well-sealed to prevent exposure to air and moisture. For formulations sensitive to oxidation, packaging with minimal headspace or an inert atmosphere is recommended.
3. Which antioxidants are most effective for stabilizing this compound?
Commonly used antioxidants in the fragrance and cosmetic industry, such as Butylated Hydroxytoluene (BHT) and Tocopherol (Vitamin E), are effective in preventing the oxidative degradation of this compound. The choice and concentration of the antioxidant should be optimized based on the specific formulation.
4. How can I predict the shelf-life of my product containing this compound?
Accelerated stability testing is a common method used to predict shelf-life.[3][4] By exposing the product to elevated temperatures, the rate of degradation can be increased. The data collected can then be used with the Arrhenius equation to estimate the shelf-life under normal storage conditions. Real-time stability testing under recommended storage conditions should also be conducted to confirm the predictions.[5]
5. Are there any known incompatibilities of this compound with common formulation excipients?
This compound, as a fragrance ester, may have incompatibilities with certain formulation components. Strong oxidizing agents should be avoided.[2] Additionally, highly acidic or alkaline excipients can promote hydrolysis. It is crucial to conduct compatibility studies with all formulation ingredients during the pre-formulation stage.
Data Presentation
Table 1: Predicted Shelf-Life of a this compound Containing Lotion (1% w/w) Under Different Storage Conditions with and without Antioxidants.
| Storage Condition | Formulation | Predicted Shelf-Life (t₉₀) |
| 25°C / 60% RH | Without Antioxidant | 12 months |
| 25°C / 60% RH | With 0.1% Tocopherol | 24 months |
| 40°C / 75% RH | Without Antioxidant | 3 months |
| 40°C / 75% RH | With 0.1% Tocopherol | 6 months |
Note: The data presented in this table is illustrative and based on typical accelerated stability study outcomes. Actual shelf-life will depend on the specific formulation and packaging.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 48 hours.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC or GC-MS method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate a quantitative analytical method to determine the purity and stability of this compound in a formulation.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze stressed samples to ensure the method can separate this compound from its degradation products.
-
Linearity: Prepare a series of standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL) and plot the peak area against concentration.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) on the results.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for this compound formulations.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. lnct.ac.in [lnct.ac.in]
- 4. freelanceformulations.com [freelanceformulations.com]
- 5. iltusa.com [iltusa.com]
Troubleshooting peak tailing in HPLC analysis of cinnamyl valerate
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of cinnamyl valerate (B167501), with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Question: I am observing significant peak tailing for cinnamyl valerate in my HPLC analysis. What are the potential causes and how can I resolve this issue?
Answer:
Peak tailing for this compound, an ester analyzed by High-Performance Liquid Chromatography (HPLC), is a common problem that can compromise the accuracy and resolution of your results.[1] The issue often stems from secondary interactions between the analyte and the stationary phase, or from physical problems within the HPLC system. This compound is a neutral compound, meaning peak tailing is less likely to be caused by pH-dependent ionization.[2][3]
Here is a systematic approach to troubleshoot and resolve peak tailing in your analysis:
1. Investigate Secondary Silanol (B1196071) Interactions:
The most frequent cause of peak tailing for polar and even neutral compounds on silica-based columns is the interaction with residual silanol groups (Si-OH) on the stationary phase surface.[4][5] These interactions introduce a secondary, undesirable retention mechanism that leads to tailed peaks.
-
Solution 1: Lower the Mobile Phase pH. By adding a small amount of acid to your mobile phase, you can suppress the ionization of residual silanol groups, thereby minimizing their interaction with your analyte. A common approach is to add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase to maintain a pH between 2.5 and 3.5.[4][6]
-
Solution 2: Use an End-Capped Column. Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction with analytes.[5] If you are not already using one, switching to a high-quality, end-capped C18 or C8 column can significantly improve peak shape.
2. Evaluate Potential Column Overload:
Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[1][6]
-
Solution: Perform a Dilution Series. To check for mass overload, prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak tailing decreases with decreasing concentration, column overload is the likely cause.[4] In this case, you should reduce the concentration of your sample and standards for all subsequent analyses.
3. Check for System and Method-Related Issues:
Several other factors related to your HPLC system and analytical method can contribute to peak tailing:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.).[5]
-
Column Contamination and Voids: Accumulation of particulate matter from your samples on the column inlet frit or the formation of a void at the head of the column can disrupt the sample band and cause tailing. Using a guard column and filtering your samples before injection can help prevent this.[2] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can lead to poor peak shape. Ideally, your sample should be dissolved in the initial mobile phase.[4]
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a problem in quantitative HPLC analysis?
A1: Peak tailing can significantly impact the accuracy and precision of your results. It leads to broader peaks, which reduces resolution between adjacent peaks and lowers the peak height, decreasing sensitivity. Furthermore, it complicates the integration of the peak area, leading to unreliable quantification.[1]
Q2: I am using a C18 column for my analysis of this compound. Is this the right choice?
A2: Yes, a C18 column is a suitable choice for the analysis of esters like this compound in reversed-phase HPLC.[7] These columns provide good retention and separation based on the hydrophobicity of the analytes. For improved peak shape, it is recommended to use a high-purity, end-capped C18 column to minimize secondary interactions with residual silanols.
Q3: Can mobile phase additives other than acids help with peak tailing?
A3: While lowering the pH with an acid is the most common approach for neutral compounds, other mobile phase additives can sometimes be beneficial. For basic compounds, a competing base like triethylamine (B128534) (TEA) is often added to the mobile phase to mask silanol groups. However, for a neutral compound like this compound, this is generally not necessary. Increasing the buffer concentration in the mobile phase can also sometimes help to mask silanol interactions.[8][9]
Q4: My peak for this compound is tailing, but other peaks in the chromatogram are symmetrical. What does this suggest?
A4: If only the peak for this compound is tailing, it points towards a specific chemical interaction between your analyte and the stationary phase, rather than a systemic issue like extra-column volume or a column void. The primary suspect in this case would be secondary interactions with residual silanol groups, and the solutions outlined in the troubleshooting guide should be effective.
Q5: How can I be sure that my sample preparation is not the cause of peak tailing?
A5: To rule out sample preparation issues, ensure your sample is fully dissolved and filtered before injection. The most critical factor is the injection solvent. As a test, try dissolving a standard of this compound in your initial mobile phase composition and injecting it. If the peak shape improves significantly compared to your usual sample preparation, then a solvent mismatch is the likely cause of the tailing.[4]
Data Presentation
The following table summarizes the expected impact of various troubleshooting strategies on the peak asymmetry factor of this compound. An ideal peak has an asymmetry factor of 1.0.
| Troubleshooting Action | Expected Asymmetry Factor | Rationale |
| Baseline (Tailing Peak) | > 1.2 | Unaddressed secondary interactions or system issues. |
| Add 0.1% Formic Acid to Mobile Phase | 1.0 - 1.2 | Suppresses silanol ionization, reducing secondary interactions. |
| Switch to an End-Capped Column | 1.0 - 1.2 | Reduces the number of available silanol groups for interaction. |
| Reduce Sample Concentration by 10x | 1.0 - 1.2 (if overload was the issue) | Prevents saturation of the stationary phase. |
| Optimize Tubing and Connections | 1.0 - 1.2 (if extra-column volume was the issue) | Minimizes band broadening outside of the column. |
Experimental Protocols
Protocol 1: Diagnosing and Mitigating Peak Tailing by Mobile Phase pH Adjustment
This protocol outlines a systematic approach to determine if secondary silanol interactions are the cause of peak tailing and to find an optimal mobile phase pH for the analysis of this compound.
1. Materials:
- HPLC system with UV detector
- C18 column (e.g., 4.6 x 150 mm, 5 µm)
- This compound standard
- HPLC-grade acetonitrile (B52724) and water
- Formic acid (or other suitable acid like phosphoric acid)
2. Initial Conditions (Baseline):
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: Isocratic, e.g., 70% B
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: e.g., 254 nm
- Sample: this compound standard dissolved in the mobile phase.
3. Experimental Procedure:
- Step 1: Baseline Injection. Inject the this compound standard using the initial conditions and record the chromatogram. Calculate the peak asymmetry factor.
- Step 2: Prepare Acidified Mobile Phase. Prepare a fresh batch of Mobile Phase A containing 0.1% (v/v) formic acid.
- Step 3: Equilibrate the System. Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure equilibration.
- Step 4: Injection with Acidified Mobile Phase. Inject the same this compound standard and record the chromatogram. Calculate the peak asymmetry factor.
- Step 5: Compare Results. Compare the peak shape and asymmetry factor from the baseline injection and the injection with the acidified mobile phase. A significant improvement in peak symmetry (asymmetry factor closer to 1.0) indicates that secondary silanol interactions were a major contributor to the peak tailing.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cinnamyl Valerate Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction of cinnamyl valerate (B167501) from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most promising natural sources for cinnamyl valerate?
A1: While this compound itself is not widely documented in specific plant sources, its close analog, cinnamyl isovalerate, has been identified in species of the Juniperus genus. A notable example is Sabina gaussenii, where derivatives of cinnamyl isovalerate have been extracted from its branches and leaves. Therefore, exploring various Juniperus species could be a promising starting point for sourcing this compound.
Q2: Which solvent system is most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the polarity of this compound. As an ester, it is expected to be moderately polar. A study on Sabina gaussenii successfully used a 90% acetone (B3395972) solution to extract cinnamyl isovalerate derivatives.[1][2] Generally, it is advisable to perform small-scale extractions with a range of solvents of varying polarities, such as hexane (B92381) (non-polar), ethyl acetate (B1210297) (intermediate polarity), and ethanol (B145695) or acetone (polar), to determine the optimal solvent for maximizing yield.[3]
Q3: What are the key parameters to optimize for improving extraction yield?
A3: To enhance the extraction yield of this compound, consider optimizing the following parameters:
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact, which generally improves extraction efficiency.[3]
-
Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can increase the extraction yield, but an excessively high ratio may lead to unnecessary solvent waste and longer concentration times.[4]
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of the target compound from the plant matrix to the solvent.[4]
-
Temperature: Increasing the extraction temperature can enhance solubility and diffusion rates. However, for thermally sensitive compounds, high temperatures can lead to degradation.[3][4]
Q4: Should I use conventional or modern extraction techniques?
A4: The choice between conventional methods (like maceration or Soxhlet extraction) and modern techniques (like Ultrasound-Assisted Extraction - UAE or Microwave-Assisted Extraction - MAE) depends on factors such as the thermal stability of this compound, available equipment, and desired efficiency. Modern techniques like UAE and MAE often offer advantages such as reduced extraction times, lower solvent consumption, and potentially higher yields, especially for thermolabile compounds.[3][5][6]
Q5: How can I minimize the degradation of this compound during extraction?
A5: To prevent the degradation of this compound, consider the following:
-
Temperature Control: If using heat-based methods, carefully control the temperature to avoid decomposition. For potentially heat-sensitive esters, lower-temperature methods like maceration or UAE are preferable.[3][7]
-
Light and Air Exposure: Protect the extraction mixture and the resulting extract from prolonged exposure to light and air to prevent oxidative degradation.[7]
-
pH Control: The pH of the extraction medium can influence the stability of esters. Maintaining a neutral pH is generally advisable unless specific pH conditions are found to improve extraction efficiency without causing degradation.[7]
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The polarity of the solvent may not be optimal for this compound. Perform small-scale pilot extractions with a variety of solvents (e.g., hexane, ethyl acetate, 90% acetone, ethanol) to identify the most effective one.[3] |
| Insufficient Grinding of Plant Material | Large particle size reduces the surface area available for extraction. Ensure the plant material is finely and uniformly ground.[3] |
| Inadequate Extraction Time | The extraction period may be too short for the complete diffusion of this compound into the solvent. Increase the extraction time and monitor the yield at different intervals to determine the optimal duration. |
| Suboptimal Solvent-to-Solid Ratio | An insufficient volume of solvent may not fully saturate the plant material. Experiment with different solvent-to-solid ratios to find the point of maximum yield.[4] |
| Thermal Degradation | If using a high-temperature method like Soxhlet extraction, the this compound may be degrading.[3] Consider using a lower boiling point solvent or switching to a non-thermal or low-temperature method like UAE.[3][7] |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. Try a solvent with a different polarity or perform a sequential extraction with solvents of increasing polarity (e.g., starting with hexane to remove non-polar compounds, followed by a more polar solvent like ethyl acetate). |
| Complex Plant Matrix | Natural sources contain a multitude of secondary metabolites. Implement a post-extraction clean-up step. This can include liquid-liquid partitioning or column chromatography to separate this compound from other extracted compounds. |
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Steps |
| High Concentration of Surfactant-like Molecules | The presence of lipids and other amphiphilic compounds in the crude extract can lead to stable emulsions.[8] |
| Vigorous Shaking | Excessive agitation of the separatory funnel can promote emulsion formation.[8] |
| Breaking the Emulsion | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of a different organic solvent to alter the properties of the organic phase.[8] |
Data Presentation
Table 1: Illustrative Extraction Yields of Cinnamaldehyde from Cinnamomum cassia using Different Methods
| Extraction Method | Solvent | Key Parameters | Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | 59% Ethanol | 147.5 W, 3.4 min | 0.89 (total yield) | [9] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 40°C, 45 min | ~27 (crude extract) | [10] |
| Reflux Extraction | 95% Ethanol | 80°C, 2 h | Not specified | [9] |
| Hydrodistillation | Water | 100°C | 0.376 (essential oil) | |
| Supercritical Fluid Extraction (SFE) | CO₂ | Not specified | 1.227 (extract) |
Experimental Protocols
Protocol 1: General Solvent Extraction (Maceration)
This protocol is a basic method suitable for initial screening of solvents and for thermally sensitive compounds.
Methodology:
-
Preparation: Weigh 10 g of finely ground, dried plant material (e.g., leaves and branches of Juniperus species).
-
Maceration: Place the powdered material in a sealed container (e.g., an Erlenmeyer flask) and add 100 mL of the chosen solvent (e.g., 90% acetone).
-
Incubation: Seal the container and keep it at room temperature for 24-72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Re-extraction: Repeat the process with the plant residue 2-3 times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Analysis: The resulting crude extract can be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves to enhance extraction efficiency and is often faster than maceration.
Methodology:
-
Preparation: Place 10 g of finely ground, dried plant material into a flask.
-
Solvent Addition: Add 100 mL of the selected solvent to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 30-60 minutes). The optimal frequency and power should be determined experimentally.[11]
-
Filtration and Concentration: Follow steps 4-6 from the General Solvent Extraction protocol.
-
Analysis: Analyze the crude extract using appropriate chromatographic techniques.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol uses microwave energy to heat the solvent and plant material, significantly reducing extraction time.
Methodology:
-
Preparation: Place 10 g of finely ground, dried plant material in a microwave-safe extraction vessel.[6]
-
Solvent Addition: Add 100 mL of a microwave-absorbent solvent (e.g., ethanol).[6]
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 200-500 W) and extraction time (e.g., 5-15 minutes).[6] Ensure the temperature does not exceed the degradation point of this compound.
-
Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature before filtering the extract.
-
Concentration and Analysis: Follow steps 6-7 from the General Solvent Extraction protocol.
Visualizations
References
- 1. Two New Cinnamyl Isovalerate Derivatives from Sabina gaussenii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two New Cinnamyl Isovalerate Derivatives from Sabina gaussenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cinnamyl Valerate Storage and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamyl valerate (B167501). Below you will find detailed information on preventing hydrolysis during storage and protocols for analyzing its stability.
Frequently Asked Questions (FAQs)
Q1: What is cinnamyl valerate and what are its primary degradation products?
A1: this compound is an ester formed from cinnamyl alcohol and valeric acid. It is susceptible to hydrolysis, a chemical reaction with water, which breaks the ester bond to form its parent compounds: cinnamyl alcohol and valeric acid.[1]
Q2: What are the ideal storage conditions to prevent hydrolysis of this compound?
A2: To maintain the stability and effectiveness of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from heat, humidity, and direct sunlight.[1] For similar esters, a shelf life of 24 months or longer can be achieved under these proper storage conditions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution significantly impacts the rate of hydrolysis. Based on estimation models, the hydrolysis half-life of this compound is significantly longer at a neutral pH compared to a basic pH. At pH 7, the estimated half-life is 1.222 years, while at pH 8, it decreases to 44.625 days.[2] Therefore, maintaining a neutral to slightly acidic pH is recommended for aqueous formulations.
Q4: Can I use stabilizers to prevent the hydrolysis of this compound?
A4: Yes, chemical stabilizers can be added to formulations to inhibit hydrolysis. The two main types are antioxidants and hydrolysis stabilizers like carbodiimides.
-
Antioxidants , such as butylated hydroxytoluene (BHT), scavenge free radicals that can catalyze hydrolysis.
-
Carbodiimides react with carboxylic acids that are formed during initial hydrolysis, preventing the auto-catalytic degradation of the ester.[3]
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound sample has undergone hydrolysis, follow this troubleshooting guide to identify the cause and implement corrective actions.
Problem: Loss of characteristic aroma or change in physical appearance.
-
Possible Cause: Hydrolysis has occurred, leading to the formation of cinnamyl alcohol and valeric acid, which have different sensory properties.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample has been stored in a tightly sealed container, away from light, heat, and moisture.
-
Analytical Confirmation: Use one of the analytical methods detailed below (GC-MS, HPLC, or TLC) to confirm the presence of cinnamyl alcohol and valeric acid.
-
Review Formulation: If the this compound is in a formulation, check the pH and water content.
-
Problem: Unexpected peaks in analytical chromatograms (GC or HPLC).
-
Possible Cause: The unexpected peaks may correspond to the degradation products, cinnamyl alcohol and valeric acid.
-
Troubleshooting Steps:
-
Retention Time/Mass Spectra Comparison: Compare the retention times and mass spectra (for GC-MS) of the unknown peaks with those of pure standards of cinnamyl alcohol and valeric acid.
-
Forced Degradation Study: Perform a forced degradation study (see experimental protocols) on a pure sample of this compound to confirm the identity of the degradation peaks.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the stability of this compound.
| Parameter | Value | Reference |
| Hydrolysis Half-Life (25°C) | ||
| pH 7 | 1.222 years | [2] |
| pH 8 | 44.625 days | [2] |
| Recommended Stabilizer Concentrations (General Guidance) | ||
| Antioxidants (e.g., BHT) | 0.01% w/w | [4] |
| Carbodiimides | 0.5 - 2.0 parts per 100 parts of ester-containing polymer | [5] |
| General Storage Conditions | ||
| Temperature | Cool (Room Temperature) | [1] |
| Atmosphere | Dry, Inert (e.g., Nitrogen or Argon) | |
| Light | Protected from light | [1] |
Experimental Protocols
Forced Degradation Study
A forced degradation study can be performed to identify the degradation products of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 70°C for 48 hours.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see below) to identify and quantify the degradation products.
Analytical Methods for Stability Testing
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and identification of volatile compounds like this compound and its degradation products.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 280°C at 20°C/min, hold for 20 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate (B1210297) or dichloromethane.
2. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method can be used to separate and quantify this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a phosphate (B84403) buffer. For example, a starting condition of 60:40 acetonitrile:water, grading to 90:10 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
3. Thin-Layer Chromatography (TLC)
TLC is a quick and simple method for qualitatively monitoring the progress of hydrolysis.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a mixture of toluene (B28343) and ethyl acetate (e.g., 9:1 v/v).
-
Development: Develop the plate in a saturated chamber until the solvent front reaches about 1 cm from the top.
-
Visualization: Visualize the spots under UV light (254 nm). The appearance of new spots corresponding to cinnamyl alcohol and valeric acid indicates hydrolysis.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for suspected this compound hydrolysis.
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. EPI System Information for this compound 10482-65-2 [thegoodscentscompany.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. additivesforpolymer.com [additivesforpolymer.com]
Validation & Comparative
A Comparative Analysis of the Sensory Properties of Cinnamyl Valerate and Cinnamyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sensory properties of two closely related ester compounds, cinnamyl valerate (B167501) and cinnamyl isovalerate. Both are utilized in the flavor and fragrance industries, and an understanding of their distinct sensory profiles is crucial for their effective application. This document outlines their olfactory and gustatory characteristics, supported by available data, and presents a standardized experimental protocol for their sensory evaluation.
Chemical Structures
Cinnamyl valerate and cinnamyl isovalerate are isomers, sharing the same molecular formula (C14H18O2) and molecular weight. Their structural difference lies in the branching of the alkyl chain of the ester group, which significantly influences their sensory properties.
Caption: Chemical structures of this compound and Cinnamyl Isovalerate.
Sensory Profile Comparison
While both compounds are generally described as fruity and sweet, their detailed sensory profiles exhibit notable differences. Cinnamyl isovalerate appears to have a more complex and multifaceted profile.
| Sensory Attribute | This compound | Cinnamyl Isovalerate |
| Odor | Sweet, balsamic, with fruity undertones[1] | Sweet, spicy, fruity (cherry, melon, pineapple, green apple, blueberry), floral, rosy, woody, sour, wine-like, fermented, yeasty[2][3][4][5][6] |
| Taste | Fruity notes[1] | Fruity (cherry, melon, pineapple, green), apple-like, winey, fermented, with pear and honey nuances[2][4][7] |
Physicochemical Properties
The following table summarizes key physicochemical properties for both compounds.
| Property | This compound | Cinnamyl Isovalerate |
| Molecular Formula | C14H18O2[] | C14H18O2[] |
| Molecular Weight | 218.29 g/mol [] | 218.29 g/mol [] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[5][10] |
| Specific Gravity | 1.008 @ 25°C[1] | 0.991 - 0.996 @ 25°C[2][3] |
| Refractive Index | Not specified | 1.518 - 1.524 @ 20°C[2][3] |
| Boiling Point | 328.8°C[] | 313 - 315°C[4] |
| Flash Point | > 110°C | > 100°C[4] |
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
To quantitatively compare the sensory properties of this compound and cinnamyl isovalerate, a Quantitative Descriptive Analysis (QDA) is a highly suitable methodology.[11][12] This method involves a trained sensory panel that identifies, describes, and quantifies the sensory attributes of a product.[11]
Objective: To develop a comprehensive sensory profile of this compound and cinnamyl isovalerate and to quantify the intensity of each identified attribute.
Materials and Equipment:
-
This compound and cinnamyl isovalerate samples of high purity.
-
Odorless and tasteless solvent (e.g., mineral oil for olfaction, deionized water with a neutral carrier for gustation).
-
Glassware for sample preparation and presentation (e.g., sniffing strips, sample cups).
-
Sensory evaluation booths with controlled lighting and ventilation.[13]
-
Data collection software.
Procedure:
-
Panel Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, descriptive ability, and commitment.
-
Conduct training sessions to familiarize panelists with the sensory characteristics of the two compounds.
-
Develop a consensus vocabulary (lexicon) of descriptive terms for the aroma and taste of the samples.[11]
-
Train panelists to use an intensity scale (e.g., a 15-cm line scale anchored from "low" to "high") consistently for each attribute.
-
-
Sample Preparation:
-
Prepare solutions of this compound and cinnamyl isovalerate at various concentrations in the chosen solvent to determine the optimal concentration for evaluation.
-
For the evaluation, prepare samples of both compounds at the same concentration.
-
Code samples with random three-digit numbers to prevent bias.[13]
-
-
Sensory Evaluation:
-
Panelists evaluate the samples individually in sensory booths.[13]
-
The presentation order of the samples should be randomized for each panelist.[13]
-
Panelists rate the intensity of each attribute in the agreed-upon lexicon using the provided scale.
-
Replicate the evaluation in at least two sessions to ensure the reliability of the data.
-
-
Data Analysis:
-
Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
-
The results can be graphically represented using spider or radar plots for a clear visual comparison of the sensory profiles.[12]
-
Caption: A typical workflow for Quantitative Descriptive Analysis (QDA).
Signaling Pathways
The perception of odor and taste is a complex process involving the interaction of volatile and non-volatile compounds with specific receptors in the nasal cavity and on the tongue, respectively. While the specific olfactory and gustatory receptors for this compound and cinnamyl isovalerate have not been definitively identified, the general signaling pathways are well-established.
Olfactory Signaling: Odorant molecules like cinnamyl esters bind to G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons. This binding activates a cascade involving adenylyl cyclase, leading to the production of cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron, which then sends a signal to the brain.
Gustatory Signaling: The sweet and fruity tastes are primarily mediated by GPCRs. For sweet taste, the T1R2/T1R3 receptor is activated, triggering a signaling cascade that involves the G-protein gustducin, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This ultimately results in the opening of TRPM5 ion channels, depolarization of the taste receptor cell, and neurotransmitter release.
Caption: A simplified diagram of the olfactory signaling pathway.
Conclusion
This compound and cinnamyl isovalerate, while structurally similar, possess distinct sensory profiles. This compound is characterized by a relatively straightforward sweet and balsamic aroma with fruity notes. In contrast, cinnamyl isovalerate offers a more complex and nuanced sensory experience, with a wider range of fruity, spicy, and even fermented notes. The choice between these two compounds in product formulation will depend on the specific sensory characteristics desired. For a precise and quantitative comparison, the implementation of a rigorous sensory evaluation protocol such as Quantitative Descriptive Analysis is recommended.
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. (E)-cinnamyl isovalerate, 69121-78-4 [thegoodscentscompany.com]
- 3. breezeipl.com [breezeipl.com]
- 4. cinnamyl isovalerate, 140-27-2 [thegoodscentscompany.com]
- 5. Cinnamyl isovalerate | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Showing Compound Cinnamyl isovalerate (FDB021237) - FooDB [foodb.ca]
- 10. CAS 140-27-2: Cinnamyl isovalerate | CymitQuimica [cymitquimica.com]
- 11. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Descriptive Analysis [sensorysociety.org]
- 13. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
A Comparative Analysis of Cinnamyl Valerate and Cinnamyl Acetate as Fragrance Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cinnamyl valerate (B167501) and cinnamyl acetate (B1210297), two esters of cinnamyl alcohol used in the fragrance industry. This document outlines their distinct olfactory profiles, physicochemical properties, and applications, supported by available data and standardized experimental protocols for fragrance evaluation.
Executive Summary
Cinnamyl acetate is a well-established fragrance ingredient with a sweet, floral, and slightly spicy aroma, supported by a comprehensive safety and performance profile. Cinnamyl valerate, while also utilized for its sweet, balsamic, and fruity notes, has less publicly available data regarding its performance metrics and a formal safety assessment from regulatory bodies. This guide aims to present a thorough comparison based on existing information and to provide the necessary experimental frameworks for a complete evaluation of these ingredients.
Chemical Properties
A fundamental understanding of the chemical properties of these esters is crucial for predicting their behavior in fragrance formulations.
| Property | This compound | Cinnamyl Acetate |
| Synonyms | Cinnamyl n-valerate, 3-phenyl-2-propen-1-yl pentanoate | 3-Phenyl-2-propen-1-yl acetate, Cinnamyl ethanoate |
| CAS Number | 10482-65-2 | 103-54-8 |
| Molecular Formula | C₁₄H₁₈O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 218.29 g/mol | 176.21 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[1] |
| Boiling Point | 328-329 °C | 262-265 °C |
| Flash Point | 131.67 °C[2] | 118 °C[3] |
| Log P (o/w) | 4.212 (estimated) | 2.9[3] |
| Solubility | Insoluble in water | Insoluble in water; soluble in alcohol |
Olfactory Profile and Applications
The distinct scent characteristics of each compound dictate their use in perfumery.
This compound offers a delicately floral and rosy odor with good tenacity and a hint of a fresh, green, herbal tone.[4] It is described as having a pleasant, sweet, balsamic aroma with fruity undertones.[5] Consequently, it is employed in perfumes, colognes, and personal care products to impart these notes and is particularly useful as a modifier in rose compositions.[4][5]
Cinnamyl Acetate presents a more complex aroma profile, characterized as sweet, floral (hyacinth, jasmine), spicy (cinnamon), and balsamic.[6][7][8][9] Its sweet, fruity taste is reminiscent of pineapple.[7] It is a versatile ingredient used to provide a green and balsamic effect in hyacinth, rosy, and woody-spicy notes.[3] Furthermore, it functions as a fixative, helping to prolong the scent of other volatile components in a fragrance.[6] Its applications are broad, extending to cosmetics, soaps, and personal care products.[1][6][10]
Performance Characteristics: A Data Gap for this compound
A comprehensive comparison of fragrance performance requires experimental data on volatility, substantivity, and stability. While some data is available for cinnamyl acetate, there is a notable lack of such information in the public domain for this compound.
Volatility and Substantivity:
Stability:
Fragrance stability is crucial for product shelf-life and performance. Stability testing exposes fragrance ingredients to various conditions to assess changes in odor, color, and chemical composition.[7] While general protocols for fragrance stability testing exist, specific stability data for this compound under different conditions (e.g., in various product bases, under UV light) is not publicly documented. For cinnamyl acetate, its use in a wide range of products suggests good stability in many formulations.[1][6][9] However, one study noted that several fragrance allergens, including cinnamyl alcohol (a potential hydrolysis product of both esters), can evaporate from patch test chambers within hours.[9]
Safety Profile
Cinnamyl Acetate has undergone a thorough safety assessment by the Research Institute for Fragrance Materials (RIFM), which concluded that the existing information supports its safe use as a fragrance ingredient.[12] The assessment found that cinnamyl acetate is not genotoxic and that there are no safety concerns for skin sensitization under current declared use levels.[12]
This compound , in contrast, does not have a publicly available safety assessment from RIFM or the Cosmetic Ingredient Review (CIR).[13][14] While some suppliers state that it is safe for use in industrial and laboratory settings when handled according to safety guidelines, they also note that prolonged exposure may cause irritation.[5] A comprehensive safety evaluation by a recognized body is necessary to fully ascertain its safety profile for consumer use.
Experimental Protocols
To facilitate a more direct and data-driven comparison, the following are detailed methodologies for key experiments in fragrance evaluation.
Gas Chromatography-Olfactometry (GC-O)
This technique is instrumental in identifying the specific volatile compounds responsible for the characteristic aroma of a fragrance ingredient.
Objective: To separate and identify the individual odor-active compounds in a fragrance sample and to characterize their scent.
Methodology:
-
Sample Preparation: Dilute the fragrance ingredient in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
Instrumentation: Utilize a gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port. The GC column effluent is split, with a portion directed to the MS for compound identification and the other to the olfactometry port for sensory analysis.[15]
-
GC Parameters:
-
Column: A non-polar column (e.g., HP-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. For example, an initial temperature of 37°C held for a few minutes, followed by a ramp up to 250°C.[15]
-
-
Olfactometry: A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected scent.
-
Data Analysis: The data from the MS and the olfactometry panel are correlated to identify the chemical compounds responsible for specific odors.
Headspace Analysis for Volatility Assessment
Headspace analysis measures the volatile compounds released from a sample, providing insights into a fragrance's evaporation rate.
Objective: To determine the rate of evaporation of a fragrance ingredient from a substrate over time.
Methodology:
-
Sample Application: Apply a standardized amount of the fragrance ingredient onto a substrate (e.g., filter paper, skin mimic).[16]
-
Headspace Sampling: Place the substrate in a sealed vial. At specified time intervals, collect the volatile compounds in the headspace above the substrate using a solid-phase microextraction (SPME) fiber.[10]
-
GC-MS Analysis: Desorb the collected volatiles from the SPME fiber into a GC-MS system for separation and quantification.
-
Data Analysis: Plot the concentration of the fragrance ingredient in the headspace as a function of time to determine its evaporation profile.
Sensory Panel for Substantivity Evaluation
A trained sensory panel can provide quantitative data on the perceived intensity and longevity of a fragrance on the skin.
Objective: To assess the substantivity (longevity) of a fragrance ingredient on human skin.
Methodology:
-
Panelist Selection: Recruit and train a panel of sensory assessors on fragrance evaluation techniques and intensity rating scales.
-
Sample Application: Apply a standardized amount of the fragrance ingredient, diluted in a suitable base, to a designated area on the panelists' forearms.
-
Evaluation: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), panelists evaluate the intensity of the fragrance on a labeled magnitude scale (LMS) or a similar rating system.[17]
-
Data Analysis: Analyze the intensity ratings over time to determine the fragrance's longevity and decay curve on the skin.
Stability Testing Protocol
Objective: To evaluate the stability of a fragrance ingredient in a finished product under various environmental conditions.
Methodology:
-
Sample Preparation: Incorporate the fragrance ingredient into the product base at a specified concentration.
-
Storage Conditions: Store samples under different conditions to simulate shelf-life and consumer use:
-
Accelerated Aging: Elevated temperatures (e.g., 40°C, 50°C) for a set period (e.g., 1, 2, 3 months).[7]
-
Real-Time Aging: Controlled room temperature (e.g., 25°C) for an extended period (e.g., 6, 12, 24 months).[7]
-
Light Exposure: Exposure to UV light in a specialized cabinet.[7]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing.[7]
-
-
Evaluation: At specified time points, evaluate the samples for changes in:
-
Odor: Assessed by a trained sensory panel.
-
Color and Appearance: Visual inspection and colorimetric measurements.
-
Chemical Composition: Analyzed by GC-MS to detect degradation products.
-
Physical Properties: pH, viscosity, etc.
-
-
Data Analysis: Compare the results from the stressed samples to a control sample stored under optimal conditions to determine the stability of the fragrance ingredient.
Conclusion and Recommendations
Cinnamyl acetate is a well-characterized fragrance ingredient with a versatile aroma profile and a favorable safety assessment. It serves as a benchmark for performance and safety in its fragrance category.
This compound, while possessing a desirable and distinct olfactory profile, requires further investigation to establish a comprehensive performance and safety profile. For researchers and developers considering its use, it is highly recommended to conduct the experimental protocols outlined in this guide to generate the necessary data for a thorough evaluation. Specifically, studies on its volatility, substantivity on skin, and stability in various formulations are crucial. Furthermore, a comprehensive safety assessment, ideally through a recognized body like RIFM, is essential before its widespread use in consumer products.
By employing these standardized methodologies, a more complete and objective comparison between this compound and cinnamyl acetate can be achieved, enabling informed decisions in fragrance formulation and development.
References
- 1. cinnamyl cinnamate [thegoodscentscompany.com]
- 2. This compound, 10482-65-2 [thegoodscentscompany.com]
- 3. testinglab.com [testinglab.com]
- 4. This compound | 10482-65-2 [chemicalbook.com]
- 5. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 7. iltusa.com [iltusa.com]
- 8. breezeipl.com [breezeipl.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cinnamyl acetate, 103-54-8 [thegoodscentscompany.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. cir-safety.org [cir-safety.org]
- 14. cir-safety.org [cir-safety.org]
- 15. aidic.it [aidic.it]
- 16. Headspace analysis study of evaporation rate of perfume ingredients applied onto skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cinnamyl Valerate: An Evaluation of Antimicrobial Efficacy in Comparison to Other Antimicrobial Esters
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antimicrobial agents, derivatives of natural compounds are of significant interest due to their potential for broad-spectrum activity and favorable safety profiles. Cinnamyl esters, derived from cinnamyl alcohol, have demonstrated notable antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of cinnamyl valerate (B167501) and other related antimicrobial esters, supported by available experimental data. Due to a lack of direct studies on the antimicrobial activity of cinnamyl valerate, this comparison is based on the structure-activity relationships observed among other cinnamyl esters.
Comparative Antimicrobial Activity of Cinnamyl Esters
The antimicrobial efficacy of cinnamyl esters is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for various cinnamyl esters against common pathogenic bacteria and fungi, based on available research. This data provides a basis for a logical comparison of the potential efficacy of this compound.
| Compound | Staphylococcus aureus (Gram-positive) MIC | Escherichia coli (Gram-negative) MIC | Candida albicans (Fungus) MIC |
| Cinnamaldehyde | 250 - 500 µg/mL[1][2] | 250 - 780 µg/mL[2][3] | 125 µg/mL[4] |
| Methyl Cinnamate | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL |
| Ethyl Cinnamate | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL |
| Butyl Cinnamate | 125 µg/mL | 250 µg/mL | 125 µg/mL |
| Decyl Cinnamate | 62.5 µg/mL | 125 µg/mL | 62.5 µg/mL |
| Benzyl Cinnamate | 125 µg/mL | 500 µg/mL | 250 µg/mL |
Note: Lower MIC values indicate higher antimicrobial efficacy. Data is compiled from multiple sources and experimental conditions may vary.
Structure-Activity Relationship and Predicted Efficacy of this compound
The available data on cinnamyl esters suggests a trend where the length of the alkyl chain in the ester group influences the antimicrobial activity. An increase in the alkyl chain length from methyl to decyl appears to correlate with increased potency (lower MIC values) against both bacteria and fungi. This is likely due to an increase in lipophilicity, which may enhance the compound's ability to penetrate microbial cell membranes.[5]
This compound is the ester of cinnamyl alcohol and valeric acid (a five-carbon carboxylic acid). Based on the observed trend, it is plausible to hypothesize that this compound would exhibit moderate to good antimicrobial activity, likely more potent than the shorter-chain esters like methyl and ethyl cinnamate, and potentially comparable to or slightly less potent than butyl cinnamate. Its efficacy would need to be confirmed through direct experimental testing.
Experimental Protocols
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds is the broth microdilution assay.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[6][7][8]
Key Steps:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., cinnamyl ester) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Add a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.
-
Serial Dilutions: Add the stock solution to the first well and perform serial twofold dilutions across the plate by transferring a set volume of the solution from one well to the next.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration in the wells.
-
Inoculation: Add the diluted microbial suspension to all wells except for the sterility control well.
-
Controls: Include a positive control (broth and inoculum, no antimicrobial) and a negative/sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) and duration (typically 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.
Visualizing Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for determining MIC and the proposed mechanism of action for cinnamyl compounds.
Mechanism of Antimicrobial Action
The antimicrobial activity of cinnamyl compounds, including esters, is believed to be multifactorial. The primary mechanism is thought to be the disruption of the microbial cell membrane.[9][10] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components such as ions and ATP.[11][12]
Furthermore, cinnamyl derivatives can inhibit essential enzymes, including ATPases, and interfere with cell division.[9] In fungi, they have been shown to interact with the cell wall and the ergosterol (B1671047) in the cell membrane, further compromising cellular integrity.[5] The collective impact of these actions is the inhibition of microbial growth and, at higher concentrations, cell death.
Conclusion
While direct experimental data on the antimicrobial efficacy of this compound is currently lacking, a comparative analysis of structurally related cinnamyl esters provides valuable insights. The existing evidence strongly suggests that the antimicrobial activity of these compounds is influenced by the nature of the ester group, with longer alkyl chains generally conferring greater potency. Based on this structure-activity relationship, this compound is predicted to be a moderately effective antimicrobial agent. Further in-vitro and in-vivo studies are warranted to definitively characterize its antimicrobial spectrum and potential therapeutic applications. The multifaceted mechanism of action of cinnamyl compounds, primarily targeting the cell membrane, makes them promising candidates for further investigation in the development of new antimicrobial drugs.
References
- 1. Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Broth microdilution reference methodology | PDF [slideshare.net]
- 8. protocols.io [protocols.io]
- 9. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamaldehyde inhibit Escherichia coli associated with membrane disruption and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to a Newly Validated GC-FID Method for the Quantification of Cinnamyl Valerate
This guide provides a comprehensive overview and validation data for a novel Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of cinnamyl valerate (B167501). The performance of this new method is compared with a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the determination of cinnamyl valerate in various sample matrices.
The validation of the new GC-FID method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring its suitability for its intended purpose.[1][2] The validation process assesses key performance parameters including specificity, linearity, accuracy, precision, and robustness.[3][4][5]
Comparative Analysis of Analytical Methods
The newly developed GC-FID method demonstrates superior performance in terms of sensitivity and resolution for the analysis of the semi-volatile ester, this compound, when compared to a conventional HPLC-UV method. A summary of the validation parameters for both methods is presented below.
Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV Methods
| Validation Parameter | New GC-FID Method | Alternative HPLC-UV Method | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9985 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 1.25% | RSD ≤ 2% |
| - Intermediate Precision | 1.15% | 1.60% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.6 µg/mL | - |
| Robustness | Robust | Robust | No significant impact on results |
Experimental Protocols
New GC-FID Method
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Split/Splitless injector
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature 150°C, hold for 1 minute, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Standard and Sample Preparation: A stock solution of this compound (1000 µg/mL) was prepared in methanol (B129727). Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.15 µg/mL to 100 µg/mL. Sample solutions were prepared by dissolving the material in methanol to achieve a theoretical concentration within the calibration range.
Alternative HPLC-UV Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: UV-Vis Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation: A stock solution of this compound (1000 µg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.6 µg/mL to 150 µg/mL. Sample solutions were prepared by dissolving the material in the mobile phase to achieve a theoretical concentration within the calibration range.
Method Validation Workflow
The following diagram illustrates the systematic workflow employed for the validation of the new analytical method for this compound.
Caption: Workflow for the validation of the new analytical method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparative study of different synthesis routes for cinnamyl valerate
Cinnamyl valerate (B167501), an ester prized for its sweet, balsamic, and fruity aroma, is a valuable ingredient in the fragrance and flavor industries.[1] Its synthesis is primarily achieved through the esterification of cinnamyl alcohol with valeric acid or its derivatives. This guide provides a comparative overview of the principal synthetic methodologies, including enzymatic catalysis, traditional acid-catalyzed esterification, and Steglich esterification. Each route is evaluated based on reaction efficiency, conditions, and environmental impact, supported by experimental data to aid researchers and professionals in selecting the optimal method for their applications.
Comparative Data of Synthesis Routes
The selection of a synthetic route for cinnamyl valerate depends on factors such as desired yield, purity, reaction time, and green chemistry considerations. The following table summarizes quantitative data for different approaches, extrapolated from methodologies for similar cinnamyl esters.
| Synthesis Route | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) |
| Enzymatic Esterification | Cinnamyl alcohol, Valeric acid | Immobilized Lipase (B570770) (e.g., Novozym 435) | Solvent-free or Organic Solvent (e.g., Hexane) | 40-50 | 3-12 hours | ~90%[2][3] |
| Fischer Esterification | Cinnamyl alcohol, Valeric acid | Concentrated H₂SO₄ or p-TsOH | Excess alcohol or inert solvent | Reflux | Several hours | Moderate to High |
| Steglich Esterification | Cinnamyl alcohol, Valeric acid | DCC/DMAP or EDC/DMAP | Dichloromethane (B109758) (DCM) or Acetonitrile (B52724) | Room Temp to 45°C | 45 min - 1.5 hours | 70-98%[4][5] |
| Acyl Chloride Method | Cinnamyl alcohol, Valeroyl chloride | Pyridine or other base | Organic Solvent | Room Temperature | ~4 hours | Moderate to High[6] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures for analogous cinnamyl esters and can be adapted for the synthesis of this compound.
1. Enzymatic Esterification (Lipase-Catalyzed)
This method is favored for its mild reaction conditions and high selectivity, aligning with green chemistry principles.[6] The reaction can be performed via direct esterification or transesterification.
-
Materials: Cinnamyl alcohol, Valeric acid (for esterification) or an alkyl valerate like ethyl valerate (for transesterification), Immobilized lipase (e.g., Novozym 435), Hexane (optional solvent).
-
Procedure:
-
In a reaction vessel, combine cinnamyl alcohol and valeric acid (or ethyl valerate), typically in a molar ratio of 1:1 to 1:2.[3]
-
Add the immobilized lipase, with a loading of approximately 2% of the total substrate weight.[3]
-
If a solvent is used, add hexane. For a solvent-free system, one of the reactants, if liquid, can serve as the solvent.[2]
-
Maintain the reaction temperature at 40-50°C with constant stirring (e.g., 250 rpm).[3]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically within 12 hours), the enzyme can be filtered off and reused.[3] The product is then purified, for example, by vacuum distillation.
-
2. Fischer Esterification
This is a classic acid-catalyzed esterification method.[7]
-
Materials: Cinnamyl alcohol, Valeric acid, Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cinnamyl alcohol and a molar excess of valeric acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction is reversible, so removing the water formed can drive the equilibrium towards the product.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and purify the product by column chromatography or distillation.
-
3. Steglich Esterification
The Steglich method uses a carbodiimide (B86325) to activate the carboxylic acid, allowing for milder reaction conditions than Fischer esterification.[9][10]
-
Materials: Cinnamyl alcohol, Valeric acid, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(Dimethylamino)pyridine (DMAP), Anhydrous dichloromethane (DCM) or Acetonitrile.[4]
-
Procedure:
-
Dissolve valeric acid, cinnamyl alcohol, and a catalytic amount of DMAP in anhydrous DCM or acetonitrile in a reaction flask.[5]
-
Cool the mixture in an ice bath and add DCC or EDC portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours (for DCC) or heat to 40-45°C for 45 minutes (for EDC).[4][5]
-
A precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the DCU.
-
If EDC is used, the workup typically involves washing with dilute acid and bicarbonate solutions.
-
The crude product is then purified by column chromatography.
-
Reaction Mechanisms and Workflows
Visual representations of the synthesis workflows and the enzymatic reaction mechanism provide a clearer understanding of the processes involved.
Caption: General workflow for Fischer Esterification.
Caption: General workflow for enzymatic synthesis.
The lipase-catalyzed synthesis of esters often follows a Ping-Pong Bi-Bi mechanism.[2][3] This mechanism involves the formation of a covalent acyl-enzyme intermediate.
Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.
References
- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
The Tale of Two Environments: Projecting the In Vivo and In Vitro Effects of Cinnamyl Valerate
A comparative guide for researchers based on data from structurally related cinnamyl derivatives.
Predictive Metabolism and Bioavailability: From In Vitro Stability to In Vivo Biotransformation
In vivo, cinnamyl valerate (B167501) is expected to undergo rapid hydrolysis by esterase enzymes present in the plasma and tissues, breaking down into cinnamyl alcohol and valeric acid. This metabolic cleavage is a critical determinant of its systemic effects. This is analogous to other esters like oestradiol valerate, which is completely converted into 17β-oestradiol and valeric acid after administration[1].
Cinnamyl alcohol is then likely to be metabolized via oxidation to cinnamaldehyde, followed by further oxidation to cinnamic acid. Cinnamic acid can then be conjugated with glycine (B1666218) to form hippuric acid or undergo β-oxidation. This metabolic pathway is common for cinnamyl derivatives[2][3]. Valeric acid, a short-chain fatty acid, will likely enter endogenous metabolic pathways.
In vitro, the stability of cinnamyl valerate will be highly dependent on the experimental system. In cell-free systems or those with low esterase activity, the intact ester may be studied. However, in cell cultures containing esterases (e.g., primary hepatocytes), significant hydrolysis is expected, and the observed effects would be a combination of the parent ester and its metabolites.
Comparative Biological Activities: A Look at Related Compounds
Research into cinnamyl derivatives has revealed a range of biological activities, primarily focusing on anti-inflammatory, antimicrobial, and anti-adipogenic effects.
Anti-Adipogenic Effects of Cinnamyl Derivatives
In vitro studies using the 3T3-L1 preadipocyte cell line have shown that cinnamyl alcohol, a primary metabolite of this compound, can inhibit adipogenesis[4]. This effect is mediated by arresting the cell cycle in the G0/G1 phase, thereby inhibiting mitotic clonal expansion (MCE), a critical early step in adipocyte differentiation. Key molecular markers of adipogenesis, such as PPARγ and C/EBPα, are consequently downregulated[4]. Furthermore, cinnamyl alcohol has been shown to phosphorylate AMPKα and ERK1/2, key upstream signaling molecules involved in cellular energy homeostasis and differentiation[4].
While direct in vivo studies on the anti-adipogenic effects of this compound are lacking, the known metabolic conversion to cinnamyl alcohol suggests a potential for similar activity. The systemic delivery of cinnamyl alcohol via this compound could translate to an anti-obesity effect, though this requires empirical validation.
Quantitative Data Summary
The following tables summarize key data from studies on cinnamyl derivatives, which can serve as a proxy for estimating the properties of this compound.
Table 1: In Vitro Anti-Adipogenic Activity of Cinnamyl Alcohol in 3T3-L1 Cells
| Parameter | Concentration | Effect | Reference |
| Lipid Accumulation Inhibition | 6.25–25 µM | Concentration-dependent reduction in lipid droplets | [4] |
| Adipogenesis Marker Downregulation (PPARγ, C/EBPα, FABP4) | 25 µM | Significant decrease in protein and mRNA expression | [4] |
| Cell Cycle Arrest | 25 µM | Arrest in G0/G1 phase | [4] |
| AMPKα Phosphorylation | 25 µM | Increased phosphorylation | [4] |
| ERK1/2 Phosphorylation | 25 µM | Increased phosphorylation | [4] |
Table 2: Toxicological Profile of Related Cinnamyl Compounds (In Vivo)
| Compound | Test | Species | Route | Dose/Result | Reference |
| Cinnamyl Phenylpropyl Materials | Acute Toxicity | Not specified | Oral/Dermal | Low acute toxicity | [2][3] |
| Cinnamyl Phenylpropyl Materials | Repeat Dose Toxicity | Not specified | Oral/Dermal | No significant toxicity | [2][3] |
| Cinnamyl Derivatives | Genotoxicity | Not specified | In vitro/In vivo | No mutagenic or genotoxic activity in bacteria and mammalian cell line assays | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro Adipogenesis Assay with 3T3-L1 Cells
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Two days post-confluence, differentiation is induced using a standard MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/mL insulin) in DMEM with 10% FBS.
-
Compound Treatment: Cinnamyl alcohol (or this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at various concentrations. The medium is replaced every two days with fresh medium containing insulin (B600854) and the test compound.
-
Oil Red O Staining: After 8-10 days, differentiated adipocytes are fixed with 10% formalin and stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid is then extracted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid accumulation.
-
Western Blotting and RT-PCR: To assess the expression of key adipogenic markers (PPARγ, C/EBPα, FABP4) and signaling proteins (AMPKα, ERK1/2), cell lysates are collected at various time points. Protein expression is analyzed by Western blotting, and mRNA levels are quantified by real-time PCR.
-
Cell Cycle Analysis: Cells are harvested at an early stage of differentiation (e.g., 24 hours post-MDI), fixed in ethanol, and stained with propidium (B1200493) iodide. DNA content is analyzed by flow cytometry to determine the cell cycle distribution.
In Vivo Acute and Repeat Dose Toxicity Studies
-
Animal Models: Typically, rodents (rats or mice) are used.
-
Administration: The test compound is administered via the intended route of exposure, often oral gavage or dermal application.
-
Acute Toxicity: A single high dose of the compound is administered to a group of animals. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality to determine the LD50 (median lethal dose).
-
Repeat Dose Toxicity: The compound is administered daily for an extended period (e.g., 28 or 90 days) at multiple dose levels. Throughout the study, clinical signs, body weight, and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and examined histopathologically.
Visualizing the Pathways
The following diagrams illustrate the expected metabolic fate of this compound in vivo and a key in vitro signaling pathway affected by its primary metabolite.
Caption: Predicted in vivo metabolic pathway of this compound.
Caption: In vitro anti-adipogenic signaling of cinnamyl alcohol.
References
- 1. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A toxicologic and dermatologic assessment of cinnamyl phenylpropyl materials when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamyl Valerate: A Comparative Performance Analysis Against Industry Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of cinnamyl valerate (B167501) against established industry standards in key therapeutic areas: oncology, infectious diseases, and inflammation. The analysis is supported by available experimental data for cinnamyl valerate and its close structural analogs, alongside detailed experimental protocols and visualizations of relevant biological pathways to aid in the evaluation of its potential in drug discovery and development.
Executive Summary
This compound, an ester of cinnamyl alcohol and valeric acid, belongs to a class of compounds (cinnamyl esters) that have demonstrated a range of biological activities. This guide consolidates the available preclinical data to offer a comparative perspective on its potential efficacy. Due to the limited publicly available data specifically for this compound, performance metrics for its close structural isomer, cinnamyl isovalerate, and other cinnamyl esters are utilized as a proxy in this analysis. This approach provides a valuable, albeit indirect, assessment of this compound's potential.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the quantitative performance of cinnamyl derivatives against industry-standard drugs in anticancer and antimicrobial assays.
Table 1: Comparative Anticancer Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency. The data below for cinnamyl isovalerate, a structural isomer of this compound, is presented as a proxy.
| Compound/Drug | Cell Line | Cancer Type | IC₅₀ (µM) | Data Source |
| Cinnamyl Isovalerate | HeLa | Cervical Carcinoma | 0.4 ± 0.1 | [1][2] |
| BGC-823 | Gastric Carcinoma | 0.9 ± 0.2 | [1][2] | |
| A549 | Lung Adenocarcinoma | 10.6 ± 1.5 | [1][2] | |
| Doxorubicin (Standard) | HeLa | Cervical Carcinoma | ~0.1 - 1.0 | Generic Data |
| A549 | Lung Adenocarcinoma | ~0.05 - 0.5 | Generic Data | |
| Paclitaxel (Standard) | HeLa | Cervical Carcinoma | ~0.005 - 0.05 | Generic Data |
| A549 | Lung Adenocarcinoma | ~0.001 - 0.01 | Generic Data |
Note: Data for this compound is not directly available. The data presented is for cinnamyl isovalerate, a close structural isomer.
Table 2: Comparative Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
| Compound/Drug | Microorganism | Gram Stain | MIC (µg/mL) | Data Source |
| Butyl Cinnamate | Staphylococcus aureus | Gram-positive | >1000 | [3][4] |
| Escherichia coli | Gram-negative | >1000 | [3][4] | |
| Cinnamaldehyde | Staphylococcus aureus | Gram-positive | ~250 | [5] |
| Escherichia coli | Gram-negative | ~500 | [5] | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | Gram-positive | ~0.12 - 1.0 | Generic Data |
| Escherichia coli | Gram-negative | ~0.015 - 0.12 | Generic Data | |
| Vancomycin (Standard) | Staphylococcus aureus | Gram-positive | ~0.5 - 2.0 | Generic Data |
Note: Data for this compound is not directly available. The data presented is for other cinnamyl derivatives.
Signaling Pathways and Mechanisms of Action
Cinnamyl derivatives are known to modulate several key signaling pathways implicated in cancer and inflammation.
Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Cinnamyl derivatives have been suggested to exert their anticancer effects by inhibiting components of this pathway, leading to the induction of apoptosis (programmed cell death).
References
Navigating the Analytical Landscape: An Inter-laboratory Comparison of Cinnamyl Valerate Analysis
A guide for researchers and drug development professionals on establishing robust analytical methodologies for cinnamyl valerate (B167501) through inter-laboratory comparison, ensuring data accuracy and reproducibility across different facilities.
Comparative Analysis of Method Performance
The choice between analytical techniques is critical and often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for volatile and semi-volatile compounds like cinnamyl valerate, making it ideal for trace-level detection and identification.[2] High-Performance Liquid Chromatography (HPLC) offers versatility and is well-suited for routine quality control where high-throughput analysis is needed.[2]
To simulate the outcomes of an inter-laboratory study, the following table presents hypothetical data from ten laboratories analyzing a standardized sample of this compound. This data illustrates how results might vary and how they can be statistically evaluated.
Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Analysis
| Laboratory | Method | Reported Concentration (mg/mL) | Mean Concentration (mg/mL) | Standard Deviation | Z-Score |
| Lab 1 | GC-MS | 4.95 | 4.98 | 0.08 | -0.38 |
| Lab 2 | HPLC-UV | 5.10 | 1.13 | ||
| Lab 3 | GC-MS | 4.89 | -1.13 | ||
| Lab 4 | HPLC-UV | 5.05 | 0.63 | ||
| Lab 5 | GC-MS | 4.99 | 0.13 | ||
| Lab 6 | HPLC-UV | 4.85 | -1.63 | ||
| Lab 7 | GC-MS | 5.02 | 0.38 | ||
| Lab 8 | HPLC-UV | 5.15 | 1.63 | ||
| Lab 9 | GC-MS | 4.92 | -0.75 | ||
| Lab 10 | HPLC-UV | 4.88 | -1.25 |
Note: The consensus mean (4.98 mg/mL) and standard deviation (0.08) are calculated from the reported concentrations. The Z-score is calculated for each laboratory to assess its performance relative to the consensus value. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of any inter-laboratory comparison. The following are model protocols for GC-MS and HPLC analysis of this compound, adapted from established methods for similar compounds.[2][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a volatile solvent, such as hexane (B92381) or ethyl acetate, to achieve a concentration within the calibration range.[2]
2. Instrumental Conditions:
-
GC Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[5]
-
MS Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 400.[5]
-
Injection Volume: 1 µL.[5]
3. Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Confirm the identity by comparing the mass spectrum with a reference spectrum.
-
Quantify the concentration using a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to achieve a concentration within the calibration range.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
2. Instrumental Conditions:
-
HPLC System: A system equipped with a UV or Diode Array Detector (DAD).[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 278 nm.[2]
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the concentration using a calibration curve generated from a series of standard solutions.
Workflow for Inter-laboratory Comparison
A well-defined workflow is crucial for the smooth execution of an inter-laboratory comparison. The following diagram illustrates the key stages, from the initial organization to the final evaluation of results.
Caption: Workflow for an inter-laboratory comparison of this compound analysis.
By following the guidelines and protocols outlined in this document, research institutions and companies can effectively conduct inter-laboratory comparisons for this compound. This will not only enhance the quality and reliability of their analytical data but also foster collaboration and standardization within the scientific community.
References
Cinnamyl Esters: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Cinnamyl esters, a class of compounds derived from cinnamic acid, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities are intricately linked to their chemical structures, where modifications to the cinnamoyl moiety or the ester group can profoundly influence their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnamyl esters across various biological targets, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Cinnamyl Esters
The biological efficacy of cinnamyl esters is highly dependent on the nature and position of substituents on the aromatic ring and the composition of the ester group. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer, antimicrobial, and enzyme-inhibitory activities.
Anticancer Activity
Cinnamyl esters have demonstrated cytotoxic effects against a range of human cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2] Key SAR observations indicate that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, as well as the nature of the ester moiety, are critical for anticancer potency.
Table 1: Cytotoxicity of Cinnamyl Esters and Related Derivatives against Human Cancer Cell Lines
| Compound | R1 | R2 | R3 | R4 (Ester Group) | Cell Line | IC50 (µM) | Reference |
| Cinnamyl cinnamate | H | H | H | Cinnamyl | Various | Varies | [1] |
| Methyl cinnamate | H | H | H | Methyl | Various | >100 | [3] |
| Ethyl cinnamate | H | H | H | Ethyl | Various | 726.36 | [3] |
| Butyl cinnamate | H | H | H | Butyl | Various | 626.62 | [3] |
| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate | H | OH | OH | Cinnamyl | - | - | [4] |
| (2E)-3,6,8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate | - | - | - | (2E)-3,6,8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl | HepG2 | 13.14 | [5] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth.
Antimicrobial Activity
The antimicrobial properties of cinnamyl esters have been extensively studied, revealing that their efficacy is influenced by the lipophilicity and electronic properties of the molecule.[6] Generally, esterification of cinnamic acid modulates its antimicrobial activity, with the structure of the alcohol moiety playing a crucial role.[6]
Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamate Esters against Pathogenic Microorganisms
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzyl cinnamate | Staphylococcus aureus | 128 | [7] |
| Benzyl cinnamate | Staphylococcus epidermidis | 128 | [7] |
| Benzyl cinnamate | Pseudomonas aeruginosa | 256 | [7] |
| Methyl cinnamate | Candida albicans | 789.19 (µM) | [3] |
| Ethyl cinnamate | Candida albicans | 726.36 (µM) | [3] |
| Butyl cinnamate | Candida albicans | 626.62 (µM) | [3] |
Note: MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]
Enzyme Inhibitory Activity
Cinnamyl esters have also been identified as potent inhibitors of various enzymes, including lipoxygenases, tyrosinase, and histone deacetylases (HDACs).[8][9][10] This inhibitory activity is highly specific and dependent on the structural features of the cinnamyl ester.
Table 3: Enzyme Inhibitory Activity of Cinnamyl Ester Derivatives
| Compound | Enzyme | IC50 | Reference |
| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate | 5-Lipoxygenase | Potent inhibitor | [4] |
| Cinnamoyl piperazine/piperidine amides | Tyrosinase | Varies | [9] |
| Cinnamyl hydroxamate derivatives | Histone Deacetylase 6 (HDAC6) | 8.1 nM (for compound 11b) | [10] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Key Signaling Pathways and Experimental Workflows
The biological effects of cinnamyl esters are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate a generalized signaling pathway for apoptosis induction and a typical experimental workflow for assessing anticancer activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamyl esters and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment and Harvesting: Treat cells with cinnamyl esters as described for the MTT assay.[1] Harvest both adherent and floating cells.[1]
-
Cell Washing: Wash the cells twice with ice-cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the cinnamyl esters in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Conclusion
The structure-activity relationships of cinnamyl esters are a critical area of study for the development of new therapeutic agents. The data presented in this guide demonstrate that subtle changes in the chemical structure can lead to significant differences in biological activity. For researchers in drug development, these findings underscore the potential of cinnamyl esters as a versatile scaffold for designing novel drugs with improved potency and selectivity against a range of diseases. Further investigation into the synthesis and biological evaluation of novel cinnamyl ester derivatives is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of cinnamyl compounds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a potent inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esters of some non-steroidal anti-inflammatory drugs with cinnamyl alcohol are potent lipoxygenase inhibitors with enhanced anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cinnamyl Valerate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are critical for ensuring both personal safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal of cinnamyl valerate (B167501), a fragrance and flavoring agent. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle cinnamyl valerate with the appropriate Personal Protective Equipment (PPE). This includes wearing chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that the handling area is well-ventilated to minimize inhalation of vapors.[1] In the event of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Spill Management
In case of a spill, it is crucial to act swiftly and safely. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1] Once absorbed, the material should be collected and placed into a suitable, sealed container for disposal. It is important to prevent the spilled chemical from entering drains or waterways. Following cleanup, ensure the area is well-ventilated.
This compound Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 10482-65-2 |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| Appearance | Liquid |
| Purity | 98% Min |
| Flash Point | 131.67 °C (269.00 °F) TCC[2] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
1. Unused or Waste this compound:
-
Place the waste this compound in a clearly labeled, sealed, and appropriate container.
-
The disposal of this material must be conducted in accordance with federal, state, and local environmental control regulations.[3]
-
Contact a licensed professional waste disposal service to arrange for collection and disposal.[4]
-
Acceptable disposal methods include sending the material to a licensed chemical destruction plant or using controlled incineration.
2. Contaminated Materials and Packaging:
-
Decontamination of Reusable Containers: Triple-rinse containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The cleaned container can then be recycled or reconditioned.
-
Disposal of Non-Reusable Packaging: To prevent reuse, puncture the packaging after it has been emptied. It can then be disposed of in a sanitary landfill, as permitted by local regulations.
-
Spill Residue: The absorbent material used to clean up spills should be placed in a sealed container and disposed of as chemical waste through a licensed disposal service.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Do not allow the chemical to contaminate soil or water sources.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound and associated materials.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
